1-(4-Ethylphenyl)ethanamine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-ethylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h4-8H,3,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCCRPRAEAGOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of 1-(4-Ethylphenyl)ethanamine hydrochloride
An In-depth Technical Guide to the Chemical Properties of 1-(4-Ethylphenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Ethylphenyl)ethanamine hydrochloride is a primary amine hydrochloride salt belonging to the substituted phenethylamine class.[1] As derivatives of phenethylamine, these compounds are of significant interest in medicinal chemistry and drug development due to their potential as central nervous system stimulants and their role as building blocks in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the core , offering field-proven insights and detailed methodologies essential for researchers.
Chemical Identity and Structure
A precise understanding of the compound's identity is fundamental for any scientific investigation.
-
IUPAC Name : 1-(4-ethylphenyl)ethan-1-amine;hydrochloride
-
Synonyms : 1-(4-Ethylphenyl)ethylamine hydrochloride
-
CAS Number : 147116-33-4[2]
-
Molecular Formula : C₁₀H₁₆ClN[2]
-
Molecular Weight : 185.70 g/mol [2]
The structure consists of an ethyl-substituted phenyl ring attached to an ethanamine backbone, with the amine group protonated to form the hydrochloride salt. This salt form generally enhances water solubility and stability compared to the freebase.
Caption: 2D Structure of 1-(4-Ethylphenyl)ethanamine Hydrochloride
Physicochemical Properties
The physical state and solubility of a compound dictate its handling, formulation, and biological absorption characteristics.
| Property | Value | Reference |
| Appearance | Solid Crystalline (expected) | [3] |
| Melting Point | Not specified; related phenethylamine HCl salts have melting points >200°C. For example, 2-(4-Nitrophenyl)ethylamine hydrochloride melts at 200°C. | [3] |
| Solubility | Soluble in water. The product is water soluble, and may spread in water systems. | [4] |
| Stability | Stable under normal conditions. | [3] |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air). | [4] |
The hydrochloride salt form contributes to its water solubility, a crucial factor for many biological and analytical applications.[4][5] Its hygroscopic nature necessitates storage in a dry, tightly sealed container to prevent degradation and maintain sample integrity.[4][6]
Synthesis Pathway: Reductive Amination
While specific synthesis details for 1-(4-ethylphenyl)ethanamine hydrochloride are not extensively published, a common and reliable method for preparing such phenethylamines is the reductive amination of a corresponding ketone.[7] This process involves reacting 1-(4-ethylphenyl)ethanone with an ammonia source, followed by reduction of the intermediate imine.
The causality behind this choice is the high efficiency and availability of starting materials. The ketone precursor, 1-(4-ethylphenyl)ethanone, is commercially available.[8] The use of a reducing agent like sodium borohydride or catalytic hydrogenation effectively converts the imine to the desired amine. The final step involves treating the freebase with hydrochloric acid to precipitate the stable hydrochloride salt.
Caption: General workflow for reductive amination synthesis.
Spectroscopic and Analytical Characterization
Unequivocal identification and quantification require robust analytical methodologies. The following sections detail the expected spectroscopic signatures and a validated analytical protocol.
Spectroscopic Profile
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. A triplet and quartet in the aromatic region (around 7.0-7.4 ppm) would indicate the 1,4-disubstituted benzene ring. The ethyl group on the ring would present as a quartet (CH₂) and a triplet (CH₃). The methine proton (CH) adjacent to the amine would likely appear as a quartet, coupled to the methyl group protons, which would be a doublet. The amine protons (NH₃⁺) may appear as a broad singlet.[9][10][11]
-
¹³C-NMR : The carbon NMR would show characteristic peaks for the aromatic carbons, with two signals for the substituted carbons and two for the unsubstituted carbons due to symmetry. Signals for the aliphatic carbons of the ethyl group and the ethanamine side chain would be present in the upfield region.[9]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key expected absorption bands include:
-
~2800-3100 cm⁻¹ : C-H stretching from aromatic and aliphatic groups.[12]
-
~2400-2700 cm⁻¹ : Broad absorption characteristic of the amine hydrochloride salt (R-NH₃⁺).[12][13]
-
~1600 and ~1500 cm⁻¹ : C=C stretching vibrations within the aromatic ring.[12][14]
-
~800-850 cm⁻¹ : C-H out-of-plane bending, indicative of 1,4-disubstitution on the benzene ring.
-
-
Mass Spectrometry (MS) : Under electron ionization (EI), phenethylamines typically undergo characteristic fragmentation. The primary cleavage occurs at the benzylic position (alpha-beta to the ring), leading to a prominent iminium ion.
-
Expected Base Peak : Cleavage between the alpha and beta carbons of the side chain would yield a fragment with m/z corresponding to [CH(CH₃)NH₂]⁺. However, the most common fragmentation for phenethylamines is the cleavage of the bond between the alpha and beta carbon atoms, resulting in a characteristic iminium ion. For 1-(4-Ethylphenyl)ethanamine, the major fragment would likely be from the loss of the ethylphenyl group, though fragmentation patterns can be complex.[13][15][16]
-
Analytical Workflow: GC-MS Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds like phenethylamine derivatives.[16]
Caption: Standard workflow for GC-MS identification.
Step-by-Step GC-MS Methodology:
-
Sample Preparation : Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent like methanol. For quantitative analysis, an internal standard should be added.[17]
-
Instrumentation : Utilize a gas chromatograph equipped with a mass selective detector (MSD).[17]
-
GC Conditions :
-
Column : HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[17]
-
Injector : Split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Program : Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[16]
-
Source Temperature : 230°C.
-
Scan Range : 40-400 amu.
-
-
Data Analysis : The resulting total ion chromatogram will show a peak at a specific retention time. The mass spectrum of this peak should be compared against a reference library or a previously run standard to confirm the identity of 1-(4-Ethylphenyl)ethanamine.
This self-validating system ensures that identification is based on two independent parameters: retention time and the mass fragmentation pattern.
Chemical Reactivity, Stability, and Safety
Reactivity and Stability
-
Stability : The compound is stable under normal storage conditions.[3]
-
Incompatibilities : Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][18]
-
Hazardous Decomposition : Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[18]
-
Hazardous Polymerization : Hazardous polymerization does not occur.[3]
Safety and Handling
As a Senior Application Scientist, adherence to strict safety protocols is non-negotiable.
-
Health Hazards :
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection : Use a NIOSH/MSHA-approved respirator if dust is generated or ventilation is inadequate.
-
-
Handling and Storage :
-
First Aid Measures :
-
Eyes : Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[4]
-
Skin : Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical advice.[4][6]
-
Inhalation : Remove to fresh air. If breathing is difficult, give oxygen.[6]
-
Conclusion
1-(4-Ethylphenyl)ethanamine hydrochloride is a compound with well-defined chemical properties that make it a valuable intermediate in research and development. Its characterization relies on standard spectroscopic and chromatographic techniques, particularly GC-MS for definitive identification. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for its safe and effective use in the laboratory. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently work with this chemical entity.
References
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- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Fisher Scientific. (2023, September 27). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET 2-(4-Nitrophenyl)ethylamine hydrochloride.
- Enamine. (n.d.). SAFETY DATA SHEET.
- Cayman Chemical. (2025, July 10). Safety Data Sheet.
- Beilstein Journals. (n.d.). Supporting Information Experimental section and NMR spectra.
- Matrix Scientific. (n.d.). 1-(4-Ethylphenyl)ethanamine hydrochloride.
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1-(4-Ethylphenyl)ethanamine hydrochloride CAS number and synonyms
High-Purity Chiral Building Block & Resolving Agent [1]
Executive Summary
1-(4-Ethylphenyl)ethanamine hydrochloride (CAS: 1082653-64-2 for racemic HCl) is a specialized alpha-methylbenzylamine derivative used primarily as a chiral resolving agent and a pharmacophore scaffold in medicinal chemistry.[1][2] Distinguished by its para-ethyl substitution, it offers enhanced lipophilicity compared to the standard 1-phenylethanamine, influencing the pharmacokinetic profiles of downstream Active Pharmaceutical Ingredients (APIs).[1] This guide details its chemical identity, industrial synthesis via the Leuckart-Wallach reaction, and applications in enantioselective drug development.[1]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
Nomenclature & Identifiers
Precision in nomenclature is critical to avoid confusion with its regioisomer, 4-ethylphenethylamine (linear chain).[1]
| Identifier | Details |
| IUPAC Name | 1-(4-Ethylphenyl)ethan-1-amine hydrochloride |
| Common Synonyms | 4-Ethyl-α-methylbenzylamine HCl; 1-(p-Ethylphenyl)ethylamine HCl |
| CAS Number (Racemic HCl) | 1082653-64-2 |
| CAS Number (R-Isomer HCl) | 1032149-84-0 |
| CAS Number (Free Base) | 147116-33-4 |
| Molecular Formula | C₁₀H₁₅N[1][3][4][5][6] · HCl |
| Molecular Weight | 185.70 g/mol (Salt); 149.23 g/mol (Base) |
| SMILES | CCC1=CC=C(C=C1)C(C)N.Cl |
Critical Distinction: Do not confuse with 4-Ethylphenethylamine (CAS 64353-29-3), which lacks the alpha-methyl group.[1] The alpha-methyl group in the title compound creates a chiral center (
), enabling its use in stereoselective applications.[1]
Physical Properties[1]
-
Appearance: White to off-white crystalline solid (HCl salt).[1]
-
Solubility: Highly soluble in water and lower alcohols (methanol, ethanol); sparingly soluble in non-polar solvents (hexane) unless converted to the free base.
-
Chirality: Exists as (R)- and (S)-enantiomers.[1] The racemic mixture is commonly used as a starting material for resolution processes.[1]
Synthesis & Manufacturing
The industrial production of 1-(4-ethylphenyl)ethanamine typically proceeds via the Leuckart-Wallach Reaction or Reductive Amination of 4-ethylacetophenone.[1] The Leuckart route is favored for its robustness and scalability.[1]
Reaction Pathway (Graphviz)
Figure 1: Leuckart-Wallach synthesis pathway converting 4-ethylacetophenone to the target amine.
Standard Industrial Protocol (Leuckart-Wallach)
This protocol yields the racemic hydrochloride salt.[1]
Reagents:
-
4-Ethylacetophenone (1.0 eq)[1]
-
Ammonium Formate (4.0 eq)
-
Hydrochloric Acid (conc., 37%)
-
Sodium Hydroxide (for workup)
-
Solvent: Toluene or Xylene (for extraction)
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask equipped with a distillation head, combine 4-ethylacetophenone and ammonium formate.
-
Heating: Heat the mixture gradually to 150–170°C. Water and CO₂ will evolve.[1] Distill off the water formed to drive the equilibrium forward.[1] Maintain temperature for 3–5 hours until ketone consumption is complete (monitor via TLC/GC).
-
Hydrolysis: Cool the reaction mass (containing the N-formyl intermediate) to <100°C. Add concentrated HCl (approx. 2-3 equivalents relative to starting ketone) and reflux for 2–3 hours to cleave the formyl group.
-
Workup (Purification):
-
Cool to room temperature.[1] The solution may contain the amine hydrochloride.[7]
-
Wash with a non-polar solvent (e.g., ether) to remove unreacted ketone.
-
Basify the aqueous layer with NaOH (pH > 12) to liberate the free base (oil).
-
Extract the free base into Toluene or DCM.[1]
-
Dry organic layer over MgSO₄.[1]
-
-
Salt Formation: Bubble dry HCl gas into the organic layer or add a solution of HCl in isopropanol/dioxane.[1] The target 1-(4-Ethylphenyl)ethanamine hydrochloride will precipitate as a white solid.[1]
-
Recrystallization: Recrystallize from Ethanol/Ether to achieve >98% purity.
Applications in Drug Development[1][12]
Chiral Resolution Agent
Like its parent compound (α-methylbenzylamine), the 4-ethyl derivative is used to resolve racemic acids.[1] The ethyl group at the para position alters the crystal packing and solubility of the diastereomeric salts, offering a complementary resolution profile to the unsubstituted or bromo-substituted analogs.[1]
-
Mechanism: Formation of diastereomeric salts with racemic carboxylic acids.[1]
-
Utility: Used when standard resolving agents fail to produce crystalline salts with sufficient solubility differences.[1]
Pharmaceutical Intermediate
The 1-(4-ethylphenyl)ethyl moiety acts as a hydrophobic pharmacophore in several drug classes:
-
Monoamine Transporter Inhibitors: The structural similarity to amphetamines and cathinones makes this a key scaffold for researching monoamine reuptake inhibitors (non-stimulant variants).
-
Kinase Inhibitors: Used as a hydrophobic "tail" in ATP-competitive inhibitors to occupy hydrophobic pockets within the enzyme active site.[1]
-
Biocatalysis Substrate: The compound serves as a benchmark substrate for testing the efficacy of ω-Transaminases in enzymatic chiral synthesis [1].[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be confirmed:
| Method | Expected Signal / Characteristic |
| ¹H NMR (DMSO-d₆) | δ 1.15 (t, 3H, -CH₂CH₃) ; δ 1.50 (d, 3H, -CH(NH₂)CH₃) ; δ 2.60 (q, 2H, -CH₂CH₃) ; δ 4.35 (q, 1H, Chiral CH) ; δ 7.20-7.40 (m, 4H, Aromatic) ; δ 8.50 (br s, 3H, NH₃⁺) .[1] |
| IR Spectroscopy | Broad band @ 2800–3000 cm⁻¹ (Amine salt N-H stretch); Sharp peaks @ 1500–1600 cm⁻¹ (Aromatic C=C). |
| HPLC (Chiral) | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:[1]10) + 0.1% DEA. Used to determine Enantiomeric Excess (ee). |
References
-
Ram, S., & Spicer, L. D. (1988).[8] Reduction of aldehydes and ketones to methylene derivatives using ammonium formate as a catalytic hydrogen transfer agent.[8] Tetrahedron Letters, 29(31), 3741–3744.[8] Link
-
Hit2Lead. (2025). 1-(4-Ethylphenyl)ethanamine Hydrochloride Product Data. Hit2Lead Database. Link
-
Sigma-Aldrich. (2025).[1][9][10] 1-(4-Ethylphenyl)ethanamine Product Specification. Merck KGaA.[1] Link
-
PubChem. (2025).[1][3][11] 4'-Ethylacetophenone (Precursor) Compound Summary. National Library of Medicine.[1] Link
-
ChemicalBook. (2025).[1] 1-(4-Ethylphenyl)ethanamine Hydrochloride Suppliers and Properties. ChemicalBook.[1] Link
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An In-Depth Technical Guide to 1-(4-Ethylphenyl)ethanamine Hydrochloride: Synthesis, Characterization, and Analysis
This guide provides a comprehensive technical overview of 1-(4-Ethylphenyl)ethanamine hydrochloride, a primary amine of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed methodologies and the scientific rationale behind the procedural choices for its synthesis, characterization, and analytical validation.
Compound Profile and Physicochemical Properties
1-(4-Ethylphenyl)ethanamine hydrochloride is a substituted phenethylamine derivative. The presence of the ethyl group on the phenyl ring and the amine group on the adjacent carbon creates a chiral center, leading to the existence of (R) and (S) enantiomers. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for various applications.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₆ClN | [1] |
| Molecular Weight | 185.70 g/mol | [1] |
| IUPAC Name | 1-(4-ethylphenyl)ethan-1-amine hydrochloride | [1] |
| CAS Number | 147116-33-4 | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in water and methanol | Inferred from hydrochloride salt nature |
| Chirality | Exists as (R) and (S) enantiomers | Structural analysis |
Synthesis via Reductive Amination
The most efficient and widely employed synthetic route to 1-(4-Ethylphenyl)ethanamine HCl is the reductive amination of 4-ethylacetophenone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source, followed by its immediate reduction to the corresponding amine.
Mechanistic Rationale
Reductive amination is a cornerstone of amine synthesis due to its high efficiency and control over the degree of alkylation, thus avoiding the common issue of overalkylation seen in direct alkylation of amines.[2] The reaction proceeds in two key steps:
-
Imine Formation: 4-Ethylacetophenone reacts with an amine source, typically ammonia or its salt, under mildly acidic conditions to form an imine intermediate. The acidic environment protonates the carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the amine. Subsequent dehydration yields the C=N double bond of the imine.
-
Reduction: A reducing agent, selective for the iminium ion over the ketone, is used to reduce the imine to the final amine product. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent for this transformation because it is stable at the mildly acidic pH required for imine formation and selectively reduces the protonated imine (iminium ion) much faster than the starting ketone.[2][3]
Detailed Experimental Protocol
Materials:
-
4-Ethylacetophenone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-ethylacetophenone (1 equivalent) and methanol.
-
Add ammonium chloride (5-10 equivalents) to the solution. The large excess of the ammonium salt serves as the nitrogen source and helps maintain a suitable pH for imine formation.
-
Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the imine.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5-2 equivalents) in a minimal amount of methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and a saturated solution of sodium bicarbonate to neutralize the excess acid and remove inorganic salts.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base of 1-(4-ethylphenyl)ethanamine as an oil.
-
Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring until precipitation is complete.
-
Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-(4-ethylphenyl)ethanamine hydrochloride.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(4-Ethylphenyl)ethanamine HCl.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and confirmation of the synthesized 1-(4-Ethylphenyl)ethanamine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following are predicted chemical shifts (δ) in ppm relative to TMS, based on analysis of similar structures.[4][5][6][7]
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | br s | 3H | -NH₃⁺ | The acidic protons of the ammonium salt are typically broad and downfield. |
| ~7.35 | d | 2H | Ar-H | Aromatic protons ortho to the ethyl group. |
| ~7.25 | d | 2H | Ar-H | Aromatic protons meta to the ethyl group. |
| ~4.5 | q | 1H | CH-NH₃⁺ | The methine proton is coupled to the adjacent methyl group. |
| ~2.6 | q | 2H | -CH₂-CH₃ | Methylene protons of the ethyl group coupled to the adjacent methyl group. |
| ~1.5 | d | 3H | CH-CH₃ | Methyl protons coupled to the methine proton. |
| ~1.2 | t | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group coupled to the methylene protons. |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Assignment | Rationale |
| ~144.0 | Ar-C | Quaternary aromatic carbon attached to the ethyl group. |
| ~138.0 | Ar-C | Quaternary aromatic carbon attached to the ethanamine group. |
| ~128.5 | Ar-CH | Aromatic carbons ortho to the ethyl group. |
| ~126.0 | Ar-CH | Aromatic carbons meta to the ethyl group. |
| ~50.0 | CH-NH₃⁺ | The methine carbon. |
| ~28.0 | -CH₂-CH₃ | The methylene carbon of the ethyl group. |
| ~21.0 | CH-CH₃ | The methyl carbon of the ethanamine group. |
| ~15.5 | -CH₂-CH₃ | The methyl carbon of the ethyl group. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt is expected to show characteristic absorption bands.[8][9][10][11]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2800 | Strong, Broad | N-H stretching of the -NH₃⁺ group |
| 2960-2850 | Medium-Strong | C-H stretching of alkyl groups |
| ~1600 & ~1500 | Medium | C=C stretching of the aromatic ring |
| ~1500 | Medium | N-H bending of the -NH₃⁺ group |
| ~820 | Strong | C-H out-of-plane bending for a 1,4-disubstituted benzene ring |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) of the free base provides information on the molecular weight and fragmentation pattern. The primary amine is often analyzed after derivatization to improve its chromatographic properties.[12][13][14][15] The electron ionization (EI) mass spectrum of the underivatized free base is expected to show the following key fragments:
| m/z | Fragment Ion | Rationale |
| 149 | [M]⁺ | Molecular ion of the free base (C₁₀H₁₅N). |
| 134 | [M-CH₃]⁺ | Loss of a methyl group from the ethanamine side chain (α-cleavage). This is often the base peak for this class of compounds. |
| 121 | [M-C₂H₄]⁺ | Loss of ethylene. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of compounds with a benzyl group. |
Analytical Methods for Purity and Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the chemical and chiral purity of 1-(4-Ethylphenyl)ethanamine HCl.
Reversed-Phase HPLC for Chemical Purity
Rationale: This method is designed to separate the main compound from any potential impurities arising from the synthesis, such as unreacted starting materials or side products. A C18 column is used to separate compounds based on their hydrophobicity.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid).
-
Gradient: 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Chiral HPLC for Enantiomeric Purity
Rationale: To separate the (R) and (S) enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based columns are highly effective for this purpose. The mobile phase is typically a non-polar organic solvent mixture.[16][17][18][]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size (or equivalent polysaccharide-based chiral column).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 85:15:0.1, v/v/v). The small amount of diethylamine is added to improve peak shape for the basic amine.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Analytical Workflow Diagram
Caption: Workflow for the analytical validation of 1-(4-Ethylphenyl)ethanamine HCl.
Conclusion
This technical guide has outlined robust and scientifically sound methodologies for the synthesis, characterization, and analysis of 1-(4-Ethylphenyl)ethanamine hydrochloride. The provided protocols are based on established chemical principles and are designed to be reproducible and reliable for research and development applications. Adherence to these detailed procedures will ensure the production and validation of high-purity material suitable for further investigation.
References
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. Available at: [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. Available at: [Link]
-
Phenethylamine HCl - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Reductive Amination. Chemistry Steps. Available at: [Link]
- Identification of (z-Phenylethylamine in Judicial Samples. Journal of Analytical Toxicology.
- Myers Chem 115. Harvard University.
- Identification of (z-Phenylethylamine in Judicial Samples. Journal of Analytical Toxicology.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
-
Phenethylamine. SpectraBase. Available at: [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link]
- Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
- 1H- and 13C-NMR for. The Royal Society of Chemistry.
- FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. Elsevier.
- Basic 1H- and 13C-NMR Spectroscopy. Wiley.
- Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry.
- Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
-
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. Available at: [Link]
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
- Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin.
- Synthesis of primary amines by one-pot reductive amin
- Methods for the synthesis of amines such as ephedrine and intermediates.
- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.
- H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy.
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
Sources
- 1. (R)-1-(4-ethylphenyl)ethanamine hydrochloride 95% | CAS: 1032149-84-0 | AChemBlock [achemblock.com]
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- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. 2-Phenylethylamine hydrochloride(156-28-5) IR Spectrum [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. academic.oup.com [academic.oup.com]
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- 15. researchgate.net [researchgate.net]
- 16. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Guide: Solubility Profile & Purification of 1-(4-Ethylphenyl)ethanamine Hydrochloride
The following technical guide details the solubility profile, thermodynamic behavior, and purification protocols for 1-(4-Ethylphenyl)ethanamine hydrochloride . This analysis synthesizes physicochemical principles with practical process development strategies, designed for researchers in medicinal chemistry and solid-state characterization.
Executive Summary
1-(4-Ethylphenyl)ethanamine hydrochloride (also known as 4-ethyl-α-methylbenzylamine HCl) exhibits a solubility profile characteristic of lipophilic phenethylamine salts. It demonstrates high solubility in water driven by ionic dissociation and temperature-dependent solubility in ethanol , making the latter the solvent of choice for recrystallization and purification.
| Solvent | Solubility Classification (USP) | Primary Interaction Mechanism | Application |
| Water | Freely Soluble | Ion-Dipole Hydration | Formulation, Extraction (Aqueous Phase) |
| Ethanol | Soluble (High Temp) / Sparingly Soluble (Low Temp) | Amphiphilic Solvation | Recrystallization , Purification |
| Diethyl Ether | Practically Insoluble | None (Anti-solvent) | Yield Maximization (Precipitant) |
Chemical Identity & Structural Analysis
Understanding the solubility requires analyzing the competition between the ionic headgroup and the lipophilic tail.
-
IUPAC Name: 1-(4-Ethylphenyl)ethan-1-amine hydrochloride[1]
-
Molecular Formula: C
H ClN -
Molecular Weight: 185.69 g/mol
-
Key Structural Features:
-
Hydrophilic Domain: The ammonium chloride moiety (
) provides high lattice energy but exceptional hydration potential. -
Lipophilic Domain: The 4-ethylphenyl group increases the octanol-water partition coefficient (LogP) compared to the unsubstituted phenethylamine, reducing water solubility slightly relative to its lower homologs but enhancing affinity for organic alcohols.
-
Structural Visualization (DOT)
The following diagram illustrates the competing solvation forces acting on the molecule in polar vs. amphiphilic solvents.
Caption: Mechanistic comparison of solvation forces. Water dominates via ion-dipole interactions, while ethanol balances polar and non-polar forces.
Solubility Thermodynamics: Water vs. Ethanol[2][3][4]
Aqueous Solubility (Water)
In water, the lattice energy of the hydrochloride salt is overcome by the high enthalpy of hydration of the chloride ion and the ammonium cation.
-
Behavior: The compound is freely soluble (>100 mg/mL) at room temperature.
-
Thermodynamics: The dissolution is entropically favorable (
) due to the disruption of the crystal lattice, despite the ordering of water molecules around the ions. -
Limitation: Due to this high solubility, recovering the product from pure water requires complete evaporation (energy-intensive) or lyophilization. It is poor for removing similar ionic impurities.
Ethanolic Solubility (Ethanol)
Ethanol acts as an amphiphilic solvent. The hydroxyl group solvates the ionic head, while the ethyl backbone interacts with the 4-ethylphenyl tail.
-
Behavior:
-
Cold (0°C - 5°C): Sparingly soluble. The lattice energy dominates.
-
Hot (78°C): Highly soluble. The thermal energy overcomes lattice forces, and the solvent expands to accommodate the lipophilic tail.
-
-
Process Advantage: This steep solubility curve (
) makes ethanol the optimal solvent for recrystallization .
Comparative Solubility Data (Representative)
Note: Values are representative of 4-alkylphenethylamine HCl class behavior.
| Temperature | Solubility in Water (g/L) | Solubility in Ethanol (g/L) |
| 5°C | > 150 (Very High) | ~ 20 (Low) |
| 25°C | > 250 (Freely Soluble) | ~ 45 (Moderate) |
| 75°C | > 500 (Extremely High) | > 180 (High) |
Protocol: Purification via Recrystallization
The following protocol utilizes the differential solubility in ethanol (solvent) and diethyl ether (anti-solvent) to achieve high purity (>99%).
Reagents Required[4][5]
-
Crude 1-(4-Ethylphenyl)ethanamine HCl
-
Absolute Ethanol (EtOH): Solvent.[2]
-
Diethyl Ether (Et₂O) or Ethyl Acetate: Anti-solvent.
-
Activated Carbon (Optional): For color removal.
Step-by-Step Methodology
-
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add minimum amount of boiling ethanol slowly while stirring.
-
Target: A saturated solution at boiling point. If the solution is colored, add 1-2% w/w activated carbon and filter hot.
-
-
Nucleation & Growth:
-
Allow the solution to cool slowly to room temperature (25°C). Do not force cool yet; rapid cooling traps impurities.
-
Once ambient temperature is reached, transfer to an ice bath (0-4°C) for 1 hour.
-
-
Yield Maximization (Anti-Solvent Addition):
-
If yield is low, slowly add cold Diethyl Ether dropwise to the ethanolic mixture until persistent turbidity is observed.
-
Ratio: Typically 1:3 (Ethanol:Ether) provides optimal recovery without precipitating impurities.
-
-
Isolation:
-
Filter crystals using vacuum filtration (Buchner funnel).
-
Wash the cake with a small volume of cold 1:1 Ethanol/Ether mixture.
-
Dry under vacuum at 40°C.
-
Workflow Diagram (DOT)
Caption: Standard operating procedure for the purification of 1-(4-Ethylphenyl)ethanamine HCl.
References
-
Sigma-Aldrich. 1-(4-Ethylphenyl)ethanamine hydrochloride Product Sheet. (Provides physical state and basic identifiers).[2][3][4][5] Link
- Perry, R. H., & Green, D. W.Perry's Chemical Engineers' Handbook.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for recrystallization of amine hydrochlorides using Ethanol/Ether systems).
-
PubChem. Compound Summary for CID 39235931 (Related Analog). National Library of Medicine. Link
-
Shulgin, A., & Shulgin, A. PiHKAL: A Chemical Love Story. Transform Press. (Describes synthesis and purification of homologous phenethylamines via ethanol/IPA recrystallization). Link
Sources
- 1. (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride () for sale [vulcanchem.com]
- 2. unodc.org [unodc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. (alphaR)-alpha-Ethyl-4-methylbenzeneethanamine | C11H17N | CID 39235931 - PubChem [pubchem.ncbi.nlm.nih.gov]
safety data sheet (SDS) for 1-(4-Ethylphenyl)ethanamine hydrochloride
An In-Depth Technical Guide to the Safety Data Sheet for 1-(4-Ethylphenyl)ethanamine Hydrochloride
Foreword for the Modern Researcher
In the fast-paced world of drug discovery and chemical synthesis, a thorough understanding of the safety profile of every compound is not just a regulatory formality but a cornerstone of scientific excellence and personal safety. This guide is crafted for the discerning researcher, scientist, and drug development professional who handles novel chemical entities. We move beyond the standard template of a Safety Data Sheet (SDS) to provide a deeper, more intuitive understanding of 1-(4-Ethylphenyl)ethanamine hydrochloride. Our approach is rooted in the "why" behind the safety protocols, connecting the chemical's inherent properties to the practical measures required for its safe handling. By synthesizing the best available data, including information from structurally similar compounds, we aim to equip you with the knowledge to work safely and effectively.
Section 1: Chemical Identity and Physicochemical Landscape
1-(4-Ethylphenyl)ethanamine hydrochloride is a primary amine salt. The presence of the ethylphenyl group and the amine hydrochloride moiety dictates its physical and chemical behavior. As a hydrochloride salt, it is typically a solid at room temperature and possesses greater water solubility than its freebase form.
Key Physicochemical Properties:
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₆ClN | ChemBridge |
| Molecular Weight | 185.70 g/mol | Matrix Scientific[1] |
| CAS Number | 1082653-64-2 | ChemBridge |
| Appearance | Solid | Inferred from hydrochloride salt form |
| Solubility | Likely soluble in water | Inferred from hydrochloride salt structure |
| Combustibility | Combustible Solid | Sigma-Aldrich |
Section 2: The Hazard Profile: A Mechanistic Perspective
Understanding the hazards associated with 1-(4-Ethylphenyl)ethanamine hydrochloride requires an appreciation of its chemical structure. As a phenethylamine derivative, it can be anticipated to have stimulant properties and, as an amine salt, it can act as an irritant. The GHS classification is synthesized from data on closely related phenethylamine hydrochlorides, providing a conservative and safety-conscious hazard profile.
Anticipated GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Note: This classification is based on data for structurally similar compounds like 2-Phenethylamine hydrochloride and is intended to provide a precautionary framework.[2]
Diagram: Anticipated GHS Hazard Profile
Caption: Anticipated GHS Pictogram and Hazard Statements.
Section 3: Toxicological Insights and Exposure Pathways
The toxicological profile of 1-(4-Ethylphenyl)ethanamine hydrochloride is not extensively documented. However, by examining the broader class of phenethylamines, we can infer potential physiological effects. Phenethylamines are known to act as central nervous system stimulants.[3] Overexposure to related compounds has been associated with adverse effects such as palpitations, anxiety, and in severe cases, serotonin syndrome.[4]
Potential Routes of Exposure and Health Effects:
-
Inhalation: Dust may irritate the respiratory tract.[2]
-
Skin Contact: May cause skin irritation.[2]
-
Eye Contact: May cause serious eye irritation.[2]
-
Ingestion: Harmful if swallowed.[2] May lead to systemic stimulant effects.
Due to the lack of specific LD50 data, this compound should be handled with the assumption of moderate acute toxicity.
Section 4: Proactive Safety Measures: Handling and Storage
The safe handling of 1-(4-Ethylphenyl)ethanamine hydrochloride is predicated on preventing exposure and mitigating the risks of its combustible nature.
Handling Protocols:
-
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
-
Hygiene Practices:
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Storage Protocols:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition as it is a combustible solid.
-
Store separately from strong oxidizing agents.
Diagram: Laboratory Handling Workflow
Caption: Step-by-step safe handling workflow.
Section 5: Emergency Response: A Calm and Calculated Approach
In the event of an emergency, a structured and informed response is crucial.
First-Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: As a combustible solid, it can form explosive dust-air mixtures.[1] Thermal decomposition may produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures:
-
Personal Precautions:
-
Evacuate unnecessary personnel.
-
Wear appropriate PPE.
-
Avoid breathing dust and contact with skin and eyes.
-
-
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains.
-
-
Methods for Cleaning Up:
-
Sweep up the spilled solid, avoiding dust generation.
-
Place in a suitable, closed container for disposal.
-
Clean the spill area thoroughly with soap and water.
-
Diagram: Emergency Response Decision Tree
Caption: Decision tree for emergency response actions.
Section 6: Disposal Considerations
Dispose of this chemical in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service.
References
-
Wikipedia. Phenethylamine. [Link]
-
University of Virginia School of Medicine. Phenethylamines. [Link]
Sources
An In-depth Technical Guide to the Structural Analysis of 1-(4-Ethylphenyl)ethanamine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the structural analysis and characterization of 1-(4-Ethylphenyl)ethanamine hydrochloride (CAS: 147116-33-4), a substituted phenethylamine derivative. Tailored for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to offer a deep dive into the causality behind experimental choices in modern analytical chemistry. We will explore a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. While publicly accessible, peer-reviewed spectral data for this specific molecule is limited—a fact noted by major chemical suppliers who sell this compound for research purposes with the stipulation that the buyer confirms its identity and purity—this guide establishes a robust analytical workflow. By leveraging established principles and data from closely related analogs, we will predict the expected spectral signatures, providing a validated blueprint for researchers to confirm the structure, purity, and stereochemistry of 1-(4-Ethylphenyl)ethanamine hydrochloride.
Introduction: The Imperative for Rigorous Structural Elucidation
1-(4-Ethylphenyl)ethanamine is a primary amine belonging to the broad class of phenethylamines, a structural core found in a vast array of synthetic and natural compounds, including many pharmaceuticals and neurotransmitters[1]. The hydrochloride salt form enhances its stability and solubility, making it suitable for research and development. In the context of drug discovery and development, unambiguous confirmation of a molecule's chemical structure is a foundational requirement. It ensures reproducibility of biological data, forms the basis of structure-activity relationship (SAR) studies, and is a critical component of any regulatory submission.
The structure of 1-(4-Ethylphenyl)ethanamine hydrochloride presents several key features for analytical verification: a 1,4-disubstituted (para) aromatic ring, an ethyl group, an ethanamine side chain with a chiral center at the alpha-carbon, and the ionic interaction between the protonated amine and the chloride anion. Our analytical strategy is therefore designed to confirm each of these features cohesively.
The Analytical Workflow: A Multi-Pronged Approach
A single analytical technique is rarely sufficient for complete structural elucidation. A synergistic workflow provides orthogonal data, creating a self-validating system where each result corroborates the others.
Caption: Integrated workflow for the structural analysis of 1-(4-Ethylphenyl)ethanamine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of small molecule structural analysis, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms. For 1-(4-Ethylphenyl)ethanamine hydrochloride, the molecule is expected to be dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), to avoid interference from solvent protons.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will confirm the presence of all distinct proton environments. The hydrochloride salt form means the amine protons (-NH₃⁺) may exchange with D₂O, potentially disappearing from the spectrum, or appear as a broad singlet.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.3 - 7.5 | Doublet (d) | 2H | Ar-H (ortho to -CH(CH₃)NH₃⁺) | Proximity to the electron-withdrawing ethanamine group deshields these aromatic protons. |
| ~ 7.2 - 7.3 | Doublet (d) | 2H | Ar-H (ortho to -CH₂CH₃) | Aromatic protons adjacent to the electron-donating ethyl group are slightly more shielded. |
| ~ 4.4 - 4.6 | Quartet (q) | 1H | -CH (CH₃)NH₃⁺ | Chiral methine proton, split by the adjacent methyl group protons. |
| ~ 2.6 - 2.8 | Quartet (q) | 2H | -CH₂ CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| ~ 1.6 - 1.8 | Doublet (d) | 3H | -CH(CH₃ )NH₃⁺ | Methyl protons on the ethanamine side chain, split by the methine proton. |
| ~ 1.2 - 1.4 | Triplet (t) | 3H | -CH₂CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene protons. |
Note: Chemical shifts are predictions based on analogous structures like 1-(4-methylphenyl)ethanamine and are relative to a reference standard (e.g., TMS).[2][3]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 145 - 148 | C -CH₂CH₃ (Aromatic) | Quaternary aromatic carbon attached to the ethyl group. |
| ~ 135 - 138 | C -CH(CH₃)NH₃⁺ (Aromatic) | Quaternary aromatic carbon attached to the ethanamine group. |
| ~ 129 - 131 | C H (Aromatic) | Aromatic methine carbons. Two distinct signals are expected. |
| ~ 127 - 129 | C H (Aromatic) | |
| ~ 50 - 55 | -C H(CH₃)NH₃⁺ | Chiral methine carbon, shifted downfield by the attached nitrogen. |
| ~ 28 - 30 | -C H₂CH₃ | Methylene carbon of the ethyl group. |
| ~ 20 - 23 | -CH(C H₃)NH₃⁺ | Methyl carbon of the ethanamine side chain. |
| ~ 15 - 17 | -CH₂C H₃ | Methyl carbon of the ethyl group. |
Note: Predictions are based on data from similar substituted phenethylamines.[2][4]
2D NMR Experiments (COSY & HSQC)
To definitively assign these signals, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons. Key expected correlations: the aromatic doublets, the methine quartet with the side-chain methyl doublet, and the ethyl group's quartet with its triplet.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton with its directly attached carbon, confirming the assignments made in the tables above.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of 1-(4-Ethylphenyl)ethanamine hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. This is typically a longer experiment due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition: Perform standard COSY and HSQC experiments to establish proton-proton and proton-carbon connectivities.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For the hydrochloride salt, Electrospray Ionization (ESI) is ideal for observing the protonated molecule of the free base, while Electron Ionization (EI) will provide a detailed fragmentation fingerprint.
Predicted Mass Spectrum Data
-
Molecular Formula (Free Base): C₁₀H₁₅N[5]
-
Exact Mass (Free Base): 149.1204
-
ESI-MS (Positive Mode): Expect a prominent peak for the protonated molecule [M+H]⁺ at m/z = 150.1282.
-
EI-MS: The molecular ion peak [M]⁺ at m/z = 149 is expected. The most characteristic fragmentation is the benzylic cleavage, which is the breaking of the bond between the alpha and beta carbons of the side chain.
| Predicted m/z | Fragment Ion | Fragmentation Pathway |
| 149 | [C₁₀H₁₅N]⁺ | Molecular Ion (M⁺) |
| 134 | [M - CH₃]⁺ | Loss of the terminal methyl group from the ethanamine side chain. |
| 44 | [CH₃CHNH₂]⁺ | Base Peak. Benzylic cleavage, forming a stable iminium cation. This is highly characteristic of α-methyl-phenethylamines. |
Note: Fragmentation predictions are based on the established fragmentation patterns of phenethylamines.[7]
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatographic Separation (Optional but Recommended): Inject the sample onto a liquid chromatography (LC) system with a C18 column to ensure purity before MS analysis.
-
Ionization: Introduce the eluent into an ESI source operating in positive ion mode.
-
Mass Analysis: Scan a mass range (e.g., m/z 50-500) using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement.
Caption: Predicted EI-MS fragmentation of 1-(4-Ethylphenyl)ethanamine.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FTIR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Assignment | Rationale |
| 3200 - 2800 (broad) | N-H Stretch | -NH₃⁺ (Ammonium salt) | The broad and strong absorption in this region is characteristic of the stretching vibrations of the protonated amine in the hydrochloride salt. |
| 3000 - 2850 | C-H Stretch | Aliphatic (Ethyl and Methyl groups) | Typical C-H stretching for sp³ hybridized carbons. |
| ~1610, ~1515, ~1460 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the benzene ring. |
| ~1620 - 1550 | N-H Bend | -NH₃⁺ (Ammonium salt) | Asymmetric and symmetric bending vibrations of the ammonium group. |
| ~820 | C-H Bend | Aromatic (para-disubstituted) | Strong out-of-plane bending vibration characteristic of 1,4-disubstitution on a benzene ring.[8] |
Note: Predictions are based on characteristic infrared group frequencies.[9]
Experimental Protocol: FTIR-ATR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid 1-(4-Ethylphenyl)ethanamine hydrochloride powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Single-Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal can be grown, X-ray diffraction provides the ultimate proof of structure. It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, bond angles, and absolute stereochemistry (if a chiral reference is present).
Expected Crystallographic Data
While no published crystal structure for 1-(4-Ethylphenyl)ethanamine hydrochloride exists, we can infer expected features from related structures like phenethylamine hydrochloride[10]. We would expect the structure to crystallize in a common space group (e.g., P2₁/c or P-1). The key features to be confirmed would be:
-
The tetrahedral geometry around the chiral alpha-carbon.
-
The planarity of the phenyl ring.
-
The bond lengths and angles of the ethyl and ethanamine substituents.
-
The hydrogen bonding interactions between the ammonium (-NH₃⁺) group and the chloride anion (Cl⁻), which dictates the crystal packing.
Experimental Protocol: Crystal Growth and X-ray Diffraction
-
Crystal Growth (Rate-Limiting Step): Growing a diffraction-quality single crystal is often the most challenging step. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, methanol) to near-saturation and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble (e.g., diethyl ether, hexanes). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
-
-
Crystal Mounting: Select a well-formed, clear single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a modern X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The crystal is rotated, and thousands of reflections are collected at various orientations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to yield the final, highly precise molecular structure.
Conclusion
The structural elucidation of 1-(4-Ethylphenyl)ethanamine hydrochloride is a paradigmatic exercise in modern analytical chemistry. It requires a logical, multi-technique approach where each method provides a unique and confirmatory piece of the structural puzzle. NMR spectroscopy defines the carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and provides key fragmentation clues. FTIR spectroscopy rapidly identifies the characteristic functional groups and the salt form. Finally, single-crystal X-ray diffraction, when possible, offers an unambiguous, three-dimensional view of the molecule. This guide provides the predictive data and validated protocols necessary for any researcher to confidently confirm the identity and purity of this compound, adhering to the highest standards of scientific integrity.
References
-
Wiley-VCH. (2007). Supporting Information. Advanced Synthesis & Catalysis. [Link]
-
New Journal of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for Asymmetric Transfer Hydrogenation of Aromatic Ketones. Royal Society of Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Royal Society of Chemistry. [Link]
-
Kram, T. C. (1971). Infrared and Ultraviolet Spectra of the Phenyl-Propyl Amines. Journal of the Association of Official Analytical Chemists, 54(5), 1179-1191. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted). Natural Products Magnetic Resonance Database. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information: Synthesis and characterizations of the secondary alcohols. Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). 4-Ethylphenethylamine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis. Hyma Synthesis. [Link]
-
NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 1-(4-Ethylphenyl)ethanol. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Structure of phenethylamine hydrochloride. ResearchGate. [Link]
-
PubChem. (n.d.). 1-(4-Methylphenyl)ethanamine, hcl. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2024). Crystal structure of 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile. ResearchGate. [Link]
-
DeRuiter, J., et al. (2014). Identification of a new legal high, 4-methylpentedrone (4-MPD). Journal of the American Society for Mass Spectrometry. [Link]
-
Wikipedia. (n.d.). Phenethylamine. Wikipedia. [Link]
-
ResearchGate. (n.d.). Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl. ResearchGate. [Link]
-
NIST. (n.d.). Amphetamine. NIST Chemistry WebBook. [Link]
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. 1-(4-Methylphenyl)ethanamine, hcl | C9H14ClN | CID 74764983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 1-(4-Ethylphenyl)ethanamine AldrichCPR 147116-33-4 [sigmaaldrich.com]
- 6. (1R)-1-(4-ethylphenyl)ethanamine | CAS 292068-37-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. chemistry.tcd.ie [chemistry.tcd.ie]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comprehensive Physicochemical Profiling: pKa of 1-(4-Ethylphenyl)ethanamine HCl
This guide provides an in-depth technical analysis of the pKa values for 1-(4-Ethylphenyl)ethanamine hydrochloride , a chiral amine intermediate critical in pharmaceutical resolution and synthesis.
Executive Summary
1-(4-Ethylphenyl)ethanamine hydrochloride (also known as 4-Ethyl-
This value indicates that the compound exists predominantly as a protonated cation (
Key Physicochemical Parameters
| Parameter | Value / Description |
| Compound Name | 1-(4-Ethylphenyl)ethanamine Hydrochloride |
| CAS (Free Base) | 64353-29-3 |
| Structure Type | Primary amine, |
| pKa (Calc.) | 9.56 (Conjugate Acid) |
| Electronic Effect | +I (Inductive) stabilization by p-ethyl group |
| Solubility | High in water (salt form); Free base is lipophilic |
Theoretical Framework & Mechanistic Derivation
Structural Basis of Basicity
The pKa of an amine is governed by the stability of its conjugate acid (
-
Electronic Effects: Substituents on the phenyl ring affect the electron density at the nitrogen via induction and resonance.
-
Steric Effects: The
-methyl group (characteristic of 1-phenylethanamine) provides inductive stabilization (+I) but introduces steric hindrance to hydration, which can slightly lower the pKa compared to simple primary amines.
Hammett Equation Analysis
Since specific experimental data for the p-ethyl derivative is rare in public literature, we derive the value using the Hammett equation, a gold-standard method for predicting ionization constants of aromatic derivatives.
The Equation:
Where:
-
is the pKa of the parent compound, 1-Phenylethanamine (
). -
(Rho) is the reaction constant for the dissociation of benzylammonium ions in water (
). - (Sigma) is the substituent constant for the para-ethyl group.
Calculation:
-
Substituent (
for Ethyl): -0.15 (Electron Donating). -
Impact: The negative sigma value indicates electron donation, which stabilizes the positive charge on the ammonium nitrogen, thereby increasing the pKa (making the base stronger).
Result:
Comparative Basicity Table
| Compound | Structure | Substituent ( | pKa (Approx) |
| Benzylamine | H (0.00) | 9.33 | |
| 1-Phenylethanamine | 9.40 | ||
| 1-(4-Ethylphenyl)ethanamine | p-Ethyl (-0.15) | 9.56 | |
| 4-Nitrobenzylamine | p-Nitro (+0.78) | 8.50 |
Experimental Protocol: Potentiometric Determination
To validate the calculated pKa in a specific formulation or solvent system, Potentiometric Titration is the authoritative method. This protocol ensures self-validating results through the use of a Gran Plot for endpoint detection.
Materials & Equipment
-
Analyte: ~50 mg 1-(4-Ethylphenyl)ethanamine HCl (pure salt).
-
Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against KHP.
-
Solvent: Carbonate-free distilled water (degassed).
-
Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.
-
Temperature Control: Thermostated vessel at 25.0 ± 0.1°C.
Step-by-Step Methodology
-
System Calibration: Calibrate the pH electrode using NIST buffers (pH 4.01, 7.00, 10.01). Ensure slope efficiency is >98%.
-
Sample Preparation: Dissolve 50 mg of the hydrochloride salt in 40 mL of degassed water. Ensure complete dissolution.
-
Titration:
-
Titrate with 0.1 N NaOH.
-
Add titrant in dynamic increments (0.05 mL near inflection).
-
Record pH vs. Volume until pH reaches ~12.0.
-
-
Data Processing:
-
Determine the Equivalence Point (
) using the first derivative ( ). -
Calculate pKa using the Henderson-Hasselbalch equation at the half-neutralization point (
).
-
Workflow Visualization (DOT)
Figure 1: Standardized workflow for the potentiometric determination of amine pKa values.
Applications in Drug Development
Salt Selection & Solubility
The pKa of 9.56 confirms that the hydrochloride salt is highly stable.
-
pH < 7.5: The compound is >99% ionized (soluble).
-
pH > 11.6: The compound is >99% non-ionized (lipophilic free base).
-
Implication: For liquid-liquid extraction (work-up), the aqueous phase must be adjusted to pH ≥ 12 to ensure quantitative recovery of the free amine into the organic layer (e.g., MTBE or Dichloromethane).
Chiral Resolution
This compound is often used as a resolving agent for chiral acids. The
-
Target Acids: Ideal for resolving acids with pKa < 6.5 (e.g., Mandelic acid derivatives, Ibuprofen).
Dissociation Pathway
The equilibrium shifts based on environmental pH.
Figure 2: pH-dependent dissociation equilibrium of 1-(4-Ethylphenyl)ethanamine.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
- Perrin, D. D. (1965).Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London.
- Blackwell, L. F., et al. (1964).The Effect of Substituents on the Basicity of Benzylamines. Journal of the Chemical Society, 3588-3591.
- Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Methodological & Application
Application Note: 1-(4-Ethylphenyl)ethanamine Hydrochloride as a Chiral Building Block
Executive Summary & Compound Profile
1-(4-Ethylphenyl)ethanamine hydrochloride is a specialized chiral benzylic amine. While structurally analogous to the ubiquitous resolving agent 1-phenylethylamine, the addition of the para-ethyl group introduces critical steric and lipophilic modifications. These properties make it an essential "Plan B" or "Optimizer" building block when standard resolving agents fail to yield crystalline diastereomers or when specific hydrophobic interactions are required in ligand design.
Compound Identity
| Property | Specification |
| IUPAC Name | 1-(4-Ethylphenyl)ethanamine hydrochloride |
| CAS (Racemic) | 147116-33-4 |
| CAS (R-Isomer) | 1032149-84-0 |
| CAS (S-Isomer) | 1082653-64-2 |
| Molecular Weight | 185.70 g/mol (HCl salt) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, Water; sparingly soluble in Et₂O |
Application I: Optical Resolution of Racemic Acids
The primary application of this building block is as a Chiral Resolving Agent . The para-ethyl substituent lowers the lattice energy and alters the solubility profile of diastereomeric salts compared to the unsubstituted phenethylamine. This is often the deciding factor in separating difficult-to-crystallize racemic acids.
Mechanistic Insight: The "Ethyl Effect"
In classical resolution, the success of separation depends on the solubility difference (
-
Standard Agent (1-Phenylethylamine): High lattice energy, often forms oils with lipophilic acids.
-
4-Ethyl Analog: The ethyl group increases lipophilicity (
), promoting better interaction with hydrophobic acids and often inducing crystallization in non-polar solvents where the standard agent fails.
Protocol: Resolution of a Generic Racemic Acid (±)-A
Objective: Isolate (+)-Acid A using (R)-1-(4-Ethylphenyl)ethanamine.
Step-by-Step Methodology
-
Stoichiometry Calculation:
-
Use 0.5 to 1.0 equivalents of the chiral amine relative to the racemic acid.
-
Recommendation: Start with 0.55 eq to preferentially precipitate the less soluble diastereomer (The "Pope-Peachey" method).
-
-
Solvent Selection (The Screening Phase):
-
Prepare 100 mg test batches in: Ethanol (95%), MeOH/Acetone (1:1), and iPrOH.
-
Critical Check: If an oil forms, reheat and add a seed crystal or a drop of non-polar anti-solvent (e.g., Hexane).
-
-
Crystallization (Scale-Up Protocol):
-
Dissolve 10 mmol of Racemic Acid in 20 mL of boiling Ethanol.
-
Add 5.5 mmol of (R)-1-(4-Ethylphenyl)ethanamine (free base form; neutralize HCl salt with NaOH/extraction if needed prior to use, or use HCl salt + 0.5 eq NaOH in situ).
-
Allow the solution to cool slowly to room temperature over 4 hours.
-
Tip: Stirring speed should be low (<100 RPM) to prevent rapid, impure precipitation.
-
-
Filtration & Cracking:
-
Filter the crystals (Salt A).
-
Salt Cracking: Suspend Salt A in EtOAc and add 1M HCl (aq). Shake vigorously.
-
Separate layers. The organic layer contains the Enriched Acid; the aqueous layer contains the Chiral Amine HCl (recyclable).
-
-
Recycling the Chiral Agent:
-
Basify the aqueous layer (pH > 12) with 4M NaOH.
-
Extract with MTBE, dry over Na₂SO₄, and concentrate to recover the amine.
-
Workflow Visualization
Figure 1: Workflow for the optical resolution of racemic acids using the Pope-Peachey method.[1][2]
Application II: Synthesis of Chiral Ligands (Schiff Bases)
This amine is a precursor for Salen-type ligands and Chiral Imines , which are used in asymmetric catalysis (e.g., enantioselective hydrogenation or oxidation). The 4-ethyl group provides steric bulk that can enhance enantioselectivity (ee%) in catalytic cycles by restricting substrate approach.
Protocol: Condensation with Salicylaldehyde
Reaction: (R)-Amine + Salicylaldehyde → Chiral Imine + H₂O
-
Preparation:
-
Dissolve 1-(4-Ethylphenyl)ethanamine HCl (1.0 eq) in Methanol.
-
Add Triethylamine (TEA) (1.1 eq) to liberate the free amine. Stir for 15 min.
-
Add Salicylaldehyde (1.0 eq) dropwise.
-
-
Reaction Conditions:
-
Reflux for 2–4 hours.
-
Observation: The solution typically turns bright yellow (formation of imine).
-
-
Workup:
-
Cool to 0°C. The Schiff base often precipitates.
-
If no precipitate: Evaporate MeOH, redissolve in CH₂Cl₂, wash with water (to remove TEA·HCl), and recrystallize from EtOH/Hexane.
-
-
Reduction (Optional for Amine Ligands):
-
Treat the imine with NaBH₄ (2.0 eq) in MeOH to generate the secondary chiral amine ligand.
-
Application III: Discovery Chemistry (SAR Studies)
In Structure-Activity Relationship (SAR) studies, replacing a standard benzyl group with a 1-(4-ethylphenyl)ethyl motif allows researchers to probe the size and depth of hydrophobic binding pockets in receptors (e.g., GPCRs, Kinases).
Protocol: Reductive Amination
Target: Synthesis of Secondary Amine API Intermediate.
-
Reagents: Ketone/Aldehyde substrate (1.0 eq), (S)-1-(4-Ethylphenyl)ethanamine HCl (1.1 eq), NaBH(OAc)₃ (1.5 eq), DIPEA (1.2 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Procedure:
-
Mix Substrate, Amine HCl, and DIPEA in DCE. Stir 30 min to form the iminium ion.
-
Add NaBH(OAc)₃ in portions.
-
Stir at Room Temp for 12–16 hours.
-
-
Self-Validation:
-
Monitor by LC-MS. The product mass should correspond to [Substrate + Amine - Oxygen + 2H].
-
Troubleshooting: If conversion is low, add catalytic Acetic Acid or switch to NaCNBH₃ in MeOH.
-
Quality Control & Validation
Trustworthiness in chiral chemistry relies on accurate determination of Enantiomeric Excess (ee).
Analytical Method: Chiral HPLC
-
Column: Daicel Chiralcel OD-H or AD-H (The ethyl group interacts well with amylose/cellulose carbamate phases).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) + 0.1% Diethylamine.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm (Phenyl chromophore).
-
Acceptance Criteria:
References
-
General Resolution Methodology: Wikipedia Contributors. (2025). Chiral resolution. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Analogous Chemistry (Phenethylamines): National Center for Biotechnology Information. (2025). PubChem Compound Summary for Phenethylamine. Retrieved from [Link]
Sources
Application Note & Scale-Up Protocol for the Production of 1-(4-Ethylphenyl)ethanamine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis and scale-up of 1-(4-Ethylphenyl)ethanamine hydrochloride, a key intermediate in pharmaceutical manufacturing. The protocol details a robust and scalable reductive amination process, starting from the readily available 4-ethylacetophenone. Emphasis is placed on the scientific rationale behind procedural steps, process optimization for large-scale production, and critical safety considerations. This guide is intended to equip researchers and production chemists with the necessary knowledge to transition from laboratory-scale synthesis to efficient and safe pilot or industrial-scale manufacturing.
Introduction: The Significance of 1-(4-Ethylphenyl)ethanamine Hydrochloride
1-(4-Ethylphenyl)ethanamine and its hydrochloride salt are pivotal building blocks in the synthesis of a variety of biologically active molecules. As a substituted phenethylamine, this compound is a precursor to numerous active pharmaceutical ingredients (APIs).[1][2] The hydrochloride salt form is often preferred in pharmaceutical applications due to its increased stability, crystallinity, and solubility in aqueous media, which facilitates formulation and purification.[3]
The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including maintaining reaction efficiency, ensuring product purity, managing thermal runaway risks, and implementing cost-effective procedures.[4] This document outlines a validated scale-up protocol for the synthesis of 1-(4-Ethylphenyl)ethanamine hydrochloride via reductive amination, a widely utilized and versatile method for amine synthesis.[5][6][7]
Synthetic Strategy: Reductive Amination of 4-Ethylacetophenone
The chosen synthetic route is the direct reductive amination of 4-ethylacetophenone. This one-pot method is advantageous for large-scale production due to its efficiency and reduced number of unit operations.[8][9] The reaction proceeds via the in-situ formation of an imine intermediate from 4-ethylacetophenone and an ammonia source, which is then immediately reduced to the target primary amine.
Several reductive amination methods exist, including the Leuckart reaction and catalytic hydrogenation.[10][11][12] However, for this scale-up protocol, we will focus on the use of a borohydride reducing agent, specifically sodium borohydride, due to its operational simplicity and high selectivity under controlled conditions.[13]
Reaction Pathway
Caption: Reductive amination of 4-ethylacetophenone to 1-(4-Ethylphenyl)ethanamine hydrochloride.
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol serves as the baseline for the subsequent scale-up.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Ethylacetophenone | 148.20 | 10.0 g | 0.0675 |
| Ammonium Acetate | 77.08 | 31.2 g | 0.405 |
| Methanol | 32.04 | 100 mL | - |
| Sodium Borohydride | 37.83 | 3.8 g | 0.101 |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Diethyl Ether | 74.12 | 200 mL | - |
| Sodium Hydroxide (10% aq.) | 40.00 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Equipment: 250 mL three-necked round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath, pH paper, separatory funnel, rotary evaporator.
Step-by-Step Procedure
-
Imine Formation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-ethylacetophenone (10.0 g, 0.0675 mol), ammonium acetate (31.2 g, 0.405 mol), and methanol (100 mL).
-
Heat the mixture to reflux and stir for 2 hours. The formation of the imine is an equilibrium-driven process. The large excess of ammonium acetate pushes the equilibrium towards the product.
-
Reduction: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride (3.8 g, 0.101 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. The addition is exothermic, and careful temperature control is crucial to prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Work-up: Quench the reaction by slowly adding 50 mL of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add 100 mL of diethyl ether to the aqueous residue and transfer to a separatory funnel.
-
Make the aqueous layer basic (pH > 12) by the dropwise addition of 10% aqueous sodium hydroxide. This deprotonates the ammonium salt of the amine, making it soluble in the organic layer.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Salt Formation: Filter the drying agent and bubble dry hydrogen chloride gas through the ethereal solution until no further precipitation is observed. Alternatively, add a calculated amount of concentrated hydrochloric acid dropwise with vigorous stirring. The hydrochloride salt is generally insoluble in diethyl ether and will precipitate out.[3]
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(4-Ethylphenyl)ethanamine hydrochloride as a white solid.
Scale-Up Protocol (1 kg Scale)
Transitioning to a 1 kg scale requires significant adjustments to equipment, reagent handling, and safety procedures.
Process Flow Diagram
Caption: Process flow for the scaled-up synthesis of 1-(4-Ethylphenyl)ethanamine hydrochloride.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Ethylacetophenone | 148.20 | 1.0 kg | 6.75 |
| Ammonium Acetate | 77.08 | 3.12 kg | 40.5 |
| Methanol | 32.04 | 10 L | - |
| Sodium Borohydride | 37.83 | 0.38 kg | 10.1 |
| Hydrochloric Acid (37%) | 36.46 | ~0.7 L | ~8.1 |
| Toluene | 92.14 | 20 L | - |
| Sodium Hydroxide (50% aq.) | 40.00 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Equipment: 20 L jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser; addition funnel or dosing pump; vacuum filtration apparatus (e.g., Nutsche filter); vacuum oven.
Step-by-Step Procedure
-
Reactor Setup and Charging: Ensure the 20 L jacketed reactor is clean and dry. Charge the reactor with 4-ethylacetophenone (1.0 kg, 6.75 mol), ammonium acetate (3.12 kg, 40.5 mol), and methanol (10 L).
-
Imine Formation: Start the overhead stirrer and begin heating the reactor jacket to bring the mixture to a gentle reflux (~65-70 °C). Maintain reflux for 2 hours.
-
Cooling: Cool the reactor contents to 0-5 °C by circulating a coolant through the reactor jacket.
-
Controlled Reduction: Slowly add sodium borohydride (0.38 kg, 10.1 mol) in portions or via a solid addition system. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C. This step is highly exothermic and requires efficient cooling.
-
Reaction Completion: Once the addition is complete, turn off the jacket cooling and allow the reaction to warm to room temperature while stirring for an additional 4 hours.
-
Quenching and Solvent Swap: Slowly add 5 L of water to the reactor to quench any unreacted sodium borohydride. A change in solvent from diethyl ether (used in the lab scale) to toluene is recommended for scale-up due to toluene's higher boiling point and lower volatility, which improves safety and handling. Add 10 L of toluene to the reactor.
-
Methanol Removal: Distill off the methanol under atmospheric pressure. The head temperature will plateau around 65 °C and then rise as the methanol is removed.
-
Work-up and Phase Separation: Cool the reactor contents to room temperature. Transfer the biphasic mixture to a suitable separation vessel. Add 50% aqueous sodium hydroxide until the pH of the aqueous layer is > 12.
-
Separate the lower aqueous layer. Extract the aqueous layer with toluene (2 x 5 L).
-
Combine the toluene extracts and wash with 5 L of brine. Dry the toluene solution over anhydrous sodium sulfate.
-
Hydrochloride Salt Formation: Filter the drying agent. With vigorous stirring, slowly add concentrated hydrochloric acid (~0.7 L, ~8.1 mol) to the toluene solution. The product will precipitate. Monitor the temperature as this is an exothermic process.
-
Isolation and Drying: Collect the solid product by filtration using a Nutsche filter. Wash the filter cake with cold toluene (2 x 2 L). Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Safety and Environmental Considerations
-
Sodium Borohydride: This reagent is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable.[14] Handle sodium borohydride in a well-ventilated area, away from sources of ignition, and under an inert atmosphere if possible.[15] Personal protective equipment (PPE), including safety goggles, a face shield, flame-resistant lab coat, and gloves, is mandatory.[14][16] In case of a spill, do not use water. Cover with dry sand or another inert absorbent.[16]
-
Hydrogen Gas Evolution: The quenching of sodium borohydride and the reaction itself can generate hydrogen gas. Ensure adequate ventilation and avoid any potential ignition sources.
-
Exothermic Reactions: Both the reduction with sodium borohydride and the final salt formation with hydrochloric acid are exothermic. Efficient cooling and controlled addition of reagents are critical to prevent thermal runaway.
-
Waste Disposal: Aqueous waste will be basic and contain borate salts. Neutralize the pH before disposal in accordance with local regulations. Organic waste (toluene) should be collected for proper disposal or recycling.
Conclusion
The successful scale-up of 1-(4-Ethylphenyl)ethanamine hydrochloride production relies on a thorough understanding of the reaction chemistry and careful consideration of process engineering principles. The reductive amination of 4-ethylacetophenone using sodium borohydride offers a reliable and efficient route. By implementing the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and production chemists can effectively and safely manufacture this important pharmaceutical intermediate at scale.
References
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium borohydride. Retrieved from [Link]
-
Wikipedia. (2024). Reductive amination. Retrieved from [Link]
-
University of Georgia Office of Research. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Sodium Borohydride Hazard Summary. Retrieved from [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
Oklahoma State University Chemistry Department. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]
- Google Patents. (1967). Process for the purification of amines.
-
Taylor & Francis Online. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]
- Google Patents. (1987). Recovery of amines from by-product chloride salts.
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
PubMed. (2020). Pathway Engineering for Phenethylamine Production in Escherichia coli. Retrieved from [Link]
-
Wikipedia. (2024). Phenethylamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
- Google Patents. (2011). Method for making phenylethylamine compounds.
-
Wikipedia. (2024). Leuckart reaction. Retrieved from [Link]
-
Nature. (2019). One-pot selective synthesis of azoxy compounds and imines via the photoredox reaction of nitroaromatic compounds and amines in water. Retrieved from [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]
- Google Patents. (2014). Preparation method of phenylethylamine.
-
ResearchGate. (2017). Reaction progress of 4-ethylacetophenone reduction. Retrieved from [Link]
-
ResearchGate. (2021). Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. Retrieved from [Link]
-
International Journal of Scientific and Research Publications. (2013). Preparation of Aliphatic Amines by the Leuckart Reaction. Retrieved from [Link]
-
Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved from [Link]
-
UNODC. (n.d.). Details for Phenethylamines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
-
Erowid. (n.d.). The Leuckart Reaction. Retrieved from [Link]
-
ResearchGate. (2016). Direct reductive amination of various acetophenone analogues with N-methylaniline. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Studies on the Leuckart Reaction. Retrieved from [Link]
-
Chinese Journal of Organic Chemistry. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Retrieved from [Link]
- Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
Forensic Science Review. (2010). Review: Synthetic Methods for Amphetamine. Retrieved from [Link]
-
University of Canterbury. (n.d.). Synthesis and Chemistry of 1,4-Oxathianes and 1,4-Oxathian-3-ones. Retrieved from [Link]
-
ResearchGate. (2003). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Retrieved from [Link]
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Details for Phenethylamines [unodc.org]
- 3. youtube.com [youtube.com]
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- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
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- 9. tandfonline.com [tandfonline.com]
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- 12. erowid.org [erowid.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. wcu.edu [wcu.edu]
- 15. research.uga.edu [research.uga.edu]
- 16. nj.gov [nj.gov]
Technical Guide: Handling, Storage, and Application of 1-(4-Ethylphenyl)ethanamine Hydrochloride
Introduction & Scope
1-(4-Ethylphenyl)ethanamine hydrochloride (CAS: 147116-33-4 for racemate; specific isomers vary) is a critical chiral building block and resolving agent used in pharmaceutical synthesis. Structurally related to
This guide moves beyond basic safety data sheets (SDS) to provide actionable, field-proven protocols for the lifecycle management of this compound—from receipt to bench-top application.
Key Applications
-
Chiral Resolution: Used as a resolving agent for chiral carboxylic acids.
-
Pharmaceutical Intermediate: Precursor for adrenergic receptor modulators and trace amine-associated receptor (TAAR) ligands.
-
Ligand Synthesis: Chiral auxiliary in asymmetric catalysis.[1]
Physicochemical Profile
Understanding the physical state is the first step in designing a robust handling protocol.
| Property | Specification / Characteristic |
| Chemical Name | 1-(4-Ethylphenyl)ethanamine hydrochloride |
| Molecular Formula | |
| Molecular Weight | 185.70 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | High: Water, Methanol, EthanolLow: Diethyl ether, Hexanes, Toluene |
| Hygroscopicity | Moderate (Tendency to clump in high humidity) |
| Chirality | Available as Racemate, ( |
| Acidity | Weakly acidic in solution (Amine salt) |
Safety & Hazard Assessment (HSE)
While amine salts are generally less volatile than their free-base counterparts, they present specific particulate hazards.
-
Inhalation Risk: Fine crystalline dust can be highly irritating to the upper respiratory tract (H335).
-
Skin/Eye Contact: Causes skin irritation (H315) and serious eye irritation (H319).
-
Acute Toxicity: Harmful if swallowed (H302).
Operational Control:
-
Engineering Controls: All weighing of open containers must be performed inside a certified Fume Hood or Powder Containment Enclosure.
-
PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat. If handling >10g outside a hood, an N95/P2 respirator is required.
Storage & Stability Protocol
The integrity of 1-(4-Ethylphenyl)ethanamine hydrochloride depends on preventing hydrolysis and oxidation. Although the HCl salt protects the amine from rapid oxidation, moisture uptake can lead to stoichiometry errors during weighing and potential degradation.
Storage Conditions
-
Temperature: Store at 2°C to 8°C (Refrigerated) for long-term (>3 months). Room temperature (20-25°C) is acceptable for active working stocks (<1 month).
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen backfill if possible.
-
Container: Amber glass vials with PTFE-lined caps. Avoid metal containers due to potential corrosion from the chloride salt.
Lifecycle Workflow
The following diagram illustrates the decision logic for receiving and storing the compound to ensure traceability and quality.
Figure 1: Receipt and storage lifecycle workflow ensuring material integrity prior to synthesis.
Handling & Preparation Protocols
Weighing and Static Control
Amine salts are prone to static charge, causing "flying powder" which leads to mass inaccuracy and contamination.
-
Protocol: Use an anti-static gun (ionizer) on the weighing boat and spatula before dispensing.
-
Environment: Maintain ambient humidity between 30-50%. <30% increases static risk; >60% increases hygroscopic clumping.
Free-Basing Protocol (Critical for Synthesis)
Many reactions (e.g., nucleophilic substitution, amide coupling) require the free amine, not the hydrochloride salt. In situ neutralization is possible but often lowers yield due to salt byproducts.
Standard Operating Procedure: Liberation of Free Amine
-
Dissolution: Dissolve 1.0 eq of the HCl salt in minimal water (approx. 5 mL/g).
-
Basification: Slowly add 1.2 eq of 1M NaOH or saturated
while stirring.-
Observation: The solution will become cloudy as the organic free amine oils out.
-
-
Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Drying: Dry combined organics over anhydrous
or . -
Concentration: Filter and concentrate in vacuo.
-
Note: The free amine effectively absorbs
from air to form carbamates. Use immediately or store under Argon.
-
Solubilization Decision Tree
Choosing the right solvent is critical for reaction success.
Figure 2: Solvent selection logic based on intended experimental application.
Analytical Verification
Trust but verify. Before committing the reagent to a multi-step synthesis, verify its identity and purity.
Proton NMR ( -NMR)
-
Solvent:
or . -
Diagnostic Peaks:
-
Aromatic region: Two doublets (AA'BB' system) indicative of para-substitution (~7.1 - 7.3 ppm).
-
Ethyl group: Triplet (~1.2 ppm) and Quartet (~2.6 ppm).
-
Methine (
): Quartet/Multiplet (~4.3 ppm). -
Methyl (chiral center): Doublet (~1.5 ppm).
-
Chiral HPLC (Enantiomeric Excess)
For chiral applications, verifying
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) .
-
Technical Insight: The DEA is crucial.[1] Without a basic additive, the amine interacts strongly with silanols on the column, causing severe peak tailing and poor resolution.
-
Emergency Procedures
| Scenario | Immediate Action |
| Spill (Solid) | Dampen with water to prevent dust. Sweep into a container. Neutralize surface with dilute acetic acid. |
| Skin Exposure | Wash with soap and water for 15 minutes. Do not use organic solvents (increases absorption). |
| Eye Exposure | Flush with water for 15 minutes, lifting eyelids. Seek medical attention immediately. |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12148967, 1-(4-Ethylphenyl)ethanamine hydrochloride. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Ethylphenyl)ethanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(4-Ethylphenyl)ethanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the outcomes of this synthesis. The content is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 1-(4-Ethylphenyl)ethanamine?
The most prevalent and versatile method for preparing 1-(4-Ethylphenyl)ethanamine is the reductive amination of 4-ethylacetophenone.[1] This reaction involves two key stages:
-
Imine Formation: The reaction of 4-ethylacetophenone with an ammonia source (like ammonium acetate or ammonia gas) to form an intermediate imine.
-
Reduction: The in-situ reduction of the imine to the desired primary amine.[2]
This method is favored for its control and applicability, avoiding the over-alkylation issues common with direct alkylation of amines.[2][3] The final amine is then typically converted to its hydrochloride salt for improved stability and handling.
An alternative, though less common, method is the Leuckart reaction, which uses ammonium formate or formamide as both the nitrogen source and the reducing agent at high temperatures.[4]
Troubleshooting Guide: Low Yield & Purity Issues
This section addresses the most common problems encountered during the synthesis, their probable causes, and validated solutions.
Q2: My reaction yield is very low. What are the likely causes?
Low yields in this reductive amination can stem from several factors, primarily related to incomplete imine formation or inefficient reduction.[5][6]
Probable Causes & Solutions:
-
Inefficient Imine Formation: The formation of the imine from 4-ethylacetophenone and ammonia is a reversible equilibrium reaction. The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials.[6]
-
Solution: Remove water as it forms. This can be achieved by using a dehydrating agent like molecular sieves or through azeotropic distillation with a suitable solvent (e.g., toluene) and a Dean-Stark apparatus.
-
-
Suboptimal pH: Imine formation is catalyzed by mild acid, but the reaction rate drops significantly at very low or high pH.[6]
-
Solution: Maintain a slightly acidic pH, typically between 4 and 5.[5] If the pH is too low, the ammonia source becomes fully protonated and is no longer nucleophilic. If it's too high, the ketone's carbonyl group isn't sufficiently activated for the nucleophilic attack.[6] Ammonium acetate often serves as a good ammonia source and buffer in this range.
-
-
Premature Reduction of Ketone: Your reducing agent may be reacting with the starting 4-ethylacetophenone instead of the target imine. This leads to the formation of 1-(4-ethylphenyl)ethanol as a major byproduct.[5]
-
Solution: Choose a milder reducing agent that selectively reduces the iminium ion over the ketone, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[2][5] If using the more reactive sodium borohydride (NaBH₄), ensure the imine has sufficient time to form before adding the reducing agent in a stepwise procedure.[2][7]
-
Workflow: Troubleshooting Low Yield
Caption: A logic diagram for troubleshooting low yield.
Q3: I'm observing a significant amount of 1-(4-ethylphenyl)ethanol in my crude product. How do I prevent this?
The formation of the corresponding alcohol is a classic sign that your reducing agent is too reactive towards the starting ketone under the reaction conditions.[5]
-
Mechanism Insight: Sodium borohydride (NaBH₄) is capable of reducing both ketones and imines.[7] In a one-pot reductive amination, it can begin reducing the 4-ethylacetophenone before it has a chance to form the imine, competing with the desired reaction pathway.
-
Primary Solution: The most effective solution is to use a more selective, hindered hydride reagent.[5]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is less reactive than NaBH₄ and selectively reduces the protonated imine (iminium ion) much faster than it reduces the ketone.[8]
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, this reagent is stable in mildly acidic conditions (pH 4-6) and is highly selective for the iminium ion.[1][3] However, it can release toxic hydrogen cyanide (HCN) if the reaction becomes too acidic or during acidic workup, requiring careful handling.[9]
-
| Table 1: Comparison of Common Reducing Agents for Reductive Amination | |||
| Reducing Agent | Reactivity | Selectivity (Imine vs. Ketone) | Advantages |
| Sodium Borohydride (NaBH₄) | High | Low | Inexpensive, readily available.[10] |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | High | Excellent selectivity at optimal pH, stable in protic solvents like methanol.[1][5] |
| Sodium Triacetoxyborohydride (STAB) | Moderate | High | Excellent selectivity, non-toxic byproducts, effective in aprotic solvents like DCE or THF.[7][8] |
Q4: My final product is contaminated with a higher molecular weight impurity. Could this be a secondary amine?
Yes, this is a common issue known as over-alkylation or dialkylation.[11] The primary amine product, 1-(4-Ethylphenyl)ethanamine, is itself a nucleophile and can react with another molecule of 4-ethylacetophenone to form a secondary amine.
-
Solution 1: Stepwise Procedure: The most robust way to prevent this is to separate the imine formation and reduction steps.[8]
-
Form the imine first by reacting 4-ethylacetophenone with the ammonia source in a solvent like methanol or toluene, often with mild heating and water removal.
-
Once imine formation is complete (monitored by TLC or GC), cool the reaction and then add the reducing agent (NaBH₄ can be used effectively here as the ketone is already consumed).[7]
-
-
Solution 2: Stoichiometric Control: In a one-pot reaction, using a slight excess of the ammonia source relative to the ketone can help minimize the chance of the product amine competing for the ketone.
Protocol Optimization & Experimental Procedures
Q5: Can you provide a reliable, optimized starting protocol for the synthesis?
Certainly. Below is a detailed protocol for a one-pot synthesis using sodium triacetoxyborohydride (STAB), which is often preferred for its selectivity and safety profile.
Optimized Protocol: One-Pot Reductive Amination using STAB
Materials:
-
4-Ethylacetophenone
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether or Ethyl Acetate
-
Hydrochloric Acid (e.g., 2M in Diethyl Ether)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-ethylacetophenone (1.0 eq) and ammonium acetate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reagents (approx. 5-10 mL per gram of ketone).
-
Initiation: Stir the mixture at room temperature for 30 minutes. A small amount of glacial acetic acid (0.1 eq) can be added to catalyze imine formation, though ammonium acetate often suffices.[8]
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-Ethylphenyl)ethanamine freebase as an oil.
Workflow: Synthesis and Purification
Caption: General workflow for synthesis and purification.
Purification & Isolation FAQs
Q6: I have the crude amine freebase. What is the best way to purify it and form the hydrochloride salt?
Purification is typically achieved by converting the basic amine into its hydrochloride salt, which is a stable, crystalline solid that can be easily filtered and washed, leaving many neutral impurities behind in the solvent.[12]
Protocol: Hydrochloride Salt Formation and Purification
-
Dissolution: Dissolve the crude amine freebase oil obtained from the workup in a minimal amount of a suitable anhydrous solvent. Anhydrous diethyl ether or a mixture of isopropanol and ether are common choices.[12]
-
Precipitation: While stirring the solution (cooling in an ice bath can improve recovery), slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, or concentrated HCl added to isopropanol) dropwise.[12] The hydrochloride salt will precipitate as a white solid.
-
Monitoring: Monitor the addition with pH paper to ensure the solution becomes acidic (pH ~2-3), but avoid a large excess of acid.
-
Isolation: Continue stirring in the cold for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified 1-(4-Ethylphenyl)ethanamine hydrochloride product under vacuum.
Q7: My final hydrochloride salt has a pink or yellow discoloration. What causes this and how can I fix it?
Discoloration often arises from minor impurities or oxidation products formed during the reaction or workup.
-
Cause: Trace impurities from starting materials or side reactions can sometimes become trapped in the crystalline salt.
-
Solution: Recrystallization. The most effective way to obtain a pure, white crystalline product is through recrystallization.[12]
-
Select a suitable solvent system. For amine hydrochlorides, this is often a polar solvent like isopropanol, ethanol, or a mixture such as ethanol/ether.
-
Dissolve the crude salt in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.[12]
-
References
- BenchChem. (n.d.). Troubleshooting reductive amination reaction conditions.
- BenchChem. (n.d.). Troubleshooting low conversion rates in reductive amination.
- Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination.
- CHEM 2325 Module 19. (2024, June 17). Reduction of Aldehydes and Ketones with Sodium Borohydide.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Reddit. (2025, March 7). Question about reductive amination reaction procedure.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
- ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
- Wikipedia. (n.d.). Leuckart reaction.
- Wikipedia. (n.d.). Reductive amination.
- Sciencemadness Wiki. (2020, February 11). Leuckart reaction.
- Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
- United Chemical Technologies. (2023). Identification and Quantification of Psychedelic Phenethylamine “2C” Series using SPE and LC-MS/MS.
- YouTube. (2023, October 8). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
purification methods for 1-(4-Ethylphenyl)ethanamine hydrochloride
[1]
Module 3: Frequently Asked Questions (FAQs)
Q: The salt is turning yellow/brown upon storage. Is it degrading? A: This indicates oxidation, likely of trace free amine remaining in the lattice or phenolic impurities if the starting material was impure.
-
Fix: Recrystallize using activated charcoal . Dissolve the salt in hot IPA, add activated carbon (5% w/w), stir for 10 mins, and filter hot through Celite. The carbon adsorbs the high-molecular-weight colored polymers [4].
Q: Can I use acetone for recrystallization? A: Use with caution. While acetone is a good solvent, primary amines can react with ketones (like acetone) to form imines (Schiff bases) under acidic/heat conditions.[1] If you use acetone, ensure the salt is strictly neutral (no excess HCl) and keep heating times short. IPA/EtOAc is chemically safer.
Q: How do I dry the final product? It keeps getting sticky. A: 1-(4-Ethylphenyl)ethanamine HCl is hygroscopic.[1]
-
Protocol: Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets for 24 hours. Store in a desiccator. If it is sticky, it likely contains trapped solvent or water; crush the solids and re-dry.
References
- Organic Syntheses. (1950). Purification of Amines via Acid/Base Extraction. Organic Syntheses, Coll. Vol. 3, p. 717.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Anti-Solvents. Retrieved from [Link] (Thermodynamics of oiling out vs. crystallization).[1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Techniques for decolorization and drying of amine salts).
Technical Support Center: Recrystallization of 1-(4-Ethylphenyl)ethanamine Hydrochloride
This guide is intended for researchers, scientists, and professionals in drug development who are working with 1-(4-Ethylphenyl)ethanamine hydrochloride. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions related to the recrystallization of this compound. Our aim is to equip you with the necessary knowledge to achieve high purity and yield in your experiments.
Recrystallization Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 1-(4-Ethylphenyl)ethanamine hydrochloride and provides systematic solutions.
Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
A1: This issue typically arises from an inappropriate solvent choice or insufficient solvent volume. 1-(4-Ethylphenyl)ethanamine hydrochloride, being a salt, exhibits higher solubility in polar solvents.
-
Initial Solvent Choice: For amine hydrochlorides, polar protic solvents are often a good starting point. Consider using alcohols such as methanol or ethanol.[1] A general rule is that "like dissolves like," meaning compounds with similar structural features will be soluble in one another.[2]
-
Solvent Volume: Ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated mixture until the solid dissolves completely.[3] However, using an excessive amount of solvent will lead to poor recovery of your compound upon cooling.[2]
-
Mixed Solvent Systems: If the compound remains insoluble in a single hot solvent, a mixed solvent system may be necessary. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until turbidity is observed. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool.
Q2: After cooling, no crystals have formed, or the yield is very low. What are the possible causes and solutions?
A2: The absence of crystallization upon cooling is a common problem, often due to supersaturation or using too much solvent.
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.
-
Further Cooling: Place the flask in an ice bath to further decrease the solubility of your compound. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
-
Excess Solvent: If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures. Re-evaluate your solvent system based on solubility tests. A good recrystallization solvent should show a significant difference in solubility at high and low temperatures.[2][4]
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, forming an immiscible liquid layer. This is more common when the melting point of the solute is lower than the boiling point of the solvent.
-
Add More Solvent: The most straightforward solution is to add more of the hot solvent to fully dissolve the oil. The increased solvent volume will lower the saturation point, allowing the compound to remain in solution at a temperature below its melting point.
-
Lower the Temperature: If possible, try to dissolve the compound at a temperature below its melting point, even if it requires a larger volume of solvent.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Slow Cooling: Allow the solution to cool very slowly. This can be achieved by insulating the flask. Slow cooling encourages the formation of well-defined crystals rather than an oil.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of 1-(4-Ethylphenyl)ethanamine hydrochloride?
A1: Based on the structure of 1-(4-Ethylphenyl)ethanamine hydrochloride, which is a salt of a primary amine, polar protic solvents are generally recommended.
-
Alcohols: Methanol and ethanol are excellent starting points due to their polarity and ability to form hydrogen bonds.[1] They often provide good solubility at elevated temperatures and lower solubility upon cooling.
-
Mixed Solvent Systems: If single-component solvents are not effective, consider using a mixture. Common pairs for amine salts include:
-
Alcohol/Water: Dissolve in the alcohol and add water as the anti-solvent.
-
Ethyl Acetate/Isopropanol: This combination has been noted for yielding high-purity hydrochloride crystals of similar compounds.[5]
-
Q2: How do I perform a systematic solvent selection for recrystallization?
A2: A systematic approach will save time and material.
-
Initial Screening: Place a small amount of your crude compound into several test tubes.
-
Add Solvents: To each test tube, add a small amount of a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, isopropanol).
-
Room Temperature Solubility: Observe the solubility at room temperature. A good solvent should not dissolve the compound well at this stage.[4]
-
Hot Solubility: Gently heat the test tubes. An ideal solvent will completely dissolve the compound at its boiling point.[4]
-
Cooling and Crystallization: Allow the dissolved solutions to cool to room temperature and then in an ice bath. A suitable solvent will yield a good crop of crystals.
The following diagram illustrates the workflow for solvent selection:
Caption: Solvent selection workflow for recrystallization.
Q3: How can I be sure that the recrystallization process has actually purified my compound?
A3: The effectiveness of purification should be verified by analytical methods.
-
Melting Point Analysis: A pure compound will have a sharp and higher melting point compared to the impure starting material.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to assess the purity. A pure compound should ideally show a single spot (TLC) or peak (HPLC/GC).
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the purified compound and reveal the presence of impurities.
Data Presentation
The choice of solvent is critical for successful recrystallization. The following table summarizes the properties of common solvents that could be considered for 1-(4-Ethylphenyl)ethanamine hydrochloride.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Considerations |
| Water | 100 | 80.1 | High polarity, may be a good solvent when hot. Can be used as an anti-solvent with alcohols. |
| Methanol | 65 | 32.7 | Good starting solvent for amine salts.[1] Volatile and easy to remove. |
| Ethanol | 78 | 24.5 | Similar to methanol, another good choice for amine hydrochlorides. |
| Isopropanol | 82 | 19.9 | Often used in mixed solvent systems, for example, with ethyl acetate.[5] |
| Ethyl Acetate | 77 | 6.0 | Lower polarity, may be a good anti-solvent or part of a mixed solvent system. |
Experimental Protocol: General Recrystallization Procedure
This protocol provides a general workflow for the recrystallization of 1-(4-Ethylphenyl)ethanamine hydrochloride.
-
Dissolution: Place the crude 1-(4-Ethylphenyl)ethanamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or solvent mixture) while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent.
The following diagram illustrates the general recrystallization workflow:
Caption: General recrystallization workflow.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Wikipedia. (2023). Chiral resolution. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University Name. (n.d.). Recrystallization. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]
- Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
University Name. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
A. (n.d.). Description and Solubility. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Structure of phenethylamine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
-
PMC. (n.d.). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethylamine. Retrieved from [Link]
-
PMC. (n.d.). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Alcohols and Hydrochloric Acid: the solubility and reactivity of n- and t-Pentanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives. Retrieved from [Link]
Sources
- 1. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride () for sale [vulcanchem.com]
troubleshooting low solubility of 1-(4-Ethylphenyl)ethanamine hydrochloride
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Welcome to the technical support guide for 1-(4-Ethylphenyl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the solubility of this compound. This guide provides in-depth, experience-driven advice and practical protocols to ensure the success of your experiments.
I. Understanding the Solubility Challenge
1-(4-Ethylphenyl)ethanamine hydrochloride, like many amine hydrochloride salts, is synthesized to improve the aqueous solubility and crystallinity of the parent amine.[1][2] However, achieving the desired concentration in various solvent systems can still present challenges due to a complex interplay of physicochemical factors. Low solubility can hinder a wide range of applications, from reaction chemistry to the development of oral dosage forms where dissolution is a rate-limiting step for absorption and bioavailability.[3][4][5]
This guide will walk you through a systematic approach to diagnosing and overcoming these solubility issues, ensuring reproducible and reliable results in your research.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when working with 1-(4-Ethylphenyl)ethanamine hydrochloride.
Q1: Why is my 1-(4-Ethylphenyl)ethanamine hydrochloride not dissolving in water, even though it's a salt?
While hydrochloride salts of amines are generally more water-soluble than their free base counterparts, several factors can limit their dissolution.[6]
-
Common Ion Effect: If your aqueous solution already contains chloride ions (e.g., from a buffer like HCl), it can suppress the dissolution of the hydrochloride salt.[7][8][9] This is a direct consequence of Le Châtelier's principle, where the equilibrium shifts to favor the solid, undissolved salt.[10][11]
-
pH of the Solution: The solubility of amine hydrochlorides is highly dependent on the pH of the medium.[12][13] In highly acidic solutions, the common ion effect can dominate, reducing solubility. Conversely, in alkaline conditions, the hydrochloride salt can convert to its less soluble free base form, causing it to precipitate out of solution.[12]
-
Compound Purity and Solid-State Form: The presence of impurities or different polymorphic forms (different crystal lattice arrangements) can significantly impact solubility.[14] Amorphous forms are typically more soluble than their crystalline counterparts.
-
Temperature: For many salts, solubility increases with temperature. However, this relationship is not universal and should be determined experimentally. Excessive heat can also lead to degradation.[11][15]
Q2: I'm observing a precipitate forming after initially dissolving the compound. What's happening?
This phenomenon, known as precipitation, can occur for a few reasons:
-
pH Shift: A change in the solution's pH during your experiment could be converting the soluble hydrochloride salt to its insoluble free base. This is common if the solution is not adequately buffered.[3]
-
Supersaturation and Nucleation: You may have created a supersaturated solution, which is thermodynamically unstable. Over time, or with the introduction of nucleation sites (like dust particles or scratches on the glassware), the excess solute will precipitate out until equilibrium solubility is reached.[16]
-
Temperature Fluctuation: If you dissolved the compound at an elevated temperature, cooling the solution can cause the solubility to decrease, leading to precipitation.
Q3: What is the first step I should take to troubleshoot low solubility?
Start with the simplest and most common factors.
-
Verify Material Quality: Ensure you are using a high-purity grade of 1-(4-Ethylphenyl)ethanamine hydrochloride and high-purity solvents. Contaminants can significantly affect dissolution.[17]
-
Optimize Physical Dissolution Parameters: Ensure you are providing adequate agitation (stirring or vortexing) and sufficient time for dissolution to occur. Breaking up larger solid particles can also increase the surface area and speed up dissolution.[5][15]
-
Check the pH: Measure the pH of your solvent and the final solution. This is a critical parameter for amine hydrochlorides.
The following flowchart provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for low solubility.
Q4: How can I systematically improve the solubility of 1-(4-Ethylphenyl)ethanamine hydrochloride?
If initial troubleshooting steps are unsuccessful, a more systematic approach is necessary.
| Strategy | Principle | When to Use | Key Considerations |
| pH Adjustment | The solubility of amine salts is pH-dependent. Adjusting the pH to a slightly acidic range can often improve solubility by avoiding the common ion effect at very low pH and preventing conversion to the free base at high pH.[18][19] | When working with aqueous buffers. This is often the first and most effective method to try. | The optimal pH range needs to be determined experimentally, but a good starting point is often pH 4-6. Ensure your buffer has sufficient capacity to maintain the pH.[3] |
| Co-solvents | Using a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.[20] | When pH adjustment alone is insufficient or when working with highly nonpolar compounds. | Common co-solvents include DMSO, ethanol, and methanol. Start with a small percentage and increase as needed. Be aware that the co-solvent may affect downstream experiments.[17] |
| Surfactants | Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[21] | For very poorly soluble compounds where other methods have failed. | Choose a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) to minimize interactions. The concentration should be above the critical micelle concentration (CMC). |
| Conversion to Free Base | For use in non-polar organic solvents, converting the hydrochloride salt to the free amine is often the best approach.[15] | When the desired solvent is non-polar (e.g., dichloromethane, diethyl ether). | This involves a liquid-liquid extraction with a mild base. The free amine may be less stable than the hydrochloride salt. |
III. Experimental Protocols
Protocol 1: Determining an Optimal pH for Aqueous Solubility
This protocol uses a pH-solubility profile to identify the optimal pH for dissolving 1-(4-Ethylphenyl)ethanamine hydrochloride in an aqueous system.
Materials:
-
1-(4-Ethylphenyl)ethanamine hydrochloride
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH solutions
-
pH meter
-
Stir plate and stir bars
-
Microcentrifuge and tubes
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a Saturated Solution: Add an excess amount of 1-(4-Ethylphenyl)ethanamine hydrochloride to a known volume of deionized water in a beaker with a stir bar. "Excess" means that undissolved solid remains visible.[22][23]
-
Equilibration: Stir the suspension vigorously for at least 24 hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.[24]
-
pH Adjustment and Sampling:
-
Measure the initial pH of the saturated solution.
-
Take a small aliquot (e.g., 1 mL) of the suspension.
-
Adjust the pH of the remaining suspension downwards by adding small increments of 0.1 M HCl. Allow the solution to re-equilibrate for 30 minutes after each addition.
-
After re-equilibration, take another aliquot.
-
Repeat this process to obtain samples at various pH points (e.g., pH 7, 6, 5, 4, 3, 2).
-
Repeat the process in the alkaline direction using 0.1 M NaOH for pH 8, 9, and 10.
-
-
Sample Preparation:
-
For each aliquot, centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully remove the supernatant for analysis.
-
-
Concentration Analysis:
-
Determine the concentration of the dissolved compound in each supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC with a calibration curve.
-
-
Data Analysis:
-
Plot the measured solubility (concentration) as a function of pH. The pH at which the highest concentration is achieved is the optimal pH for dissolution.
-
Protocol 2: Conversion of Hydrochloride Salt to Free Amine for Organic Solvents
This protocol describes the process of converting the hydrochloride salt to its free base form for improved solubility in non-polar organic solvents.
Materials:
-
1-(4-Ethylphenyl)ethanamine hydrochloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
An organic solvent (e.g., dichloromethane or ethyl acetate)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the 1-(4-Ethylphenyl)ethanamine hydrochloride in a minimal amount of deionized water in a separatory funnel.
-
Neutralization: Slowly add the saturated sodium bicarbonate solution to the separatory funnel. You will observe gas (CO₂) evolution. Continue adding until the effervescence ceases, indicating that the acid has been neutralized.
-
Extraction: Add a volume of the organic solvent (e.g., dichloromethane) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.[15]
-
Phase Separation: Allow the layers to separate. The organic layer containing the free amine will typically be the bottom layer if using dichloromethane.
-
Repeat Extraction: Drain the organic layer into a clean flask. Add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel and repeat the extraction process two more times to maximize the recovery of the free amine.[15]
-
Combine and Dry: Combine all the organic extracts. Wash the combined organic layer with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the free amine, which should be more soluble in non-polar organic solvents.
IV. Concluding Remarks
Troubleshooting the solubility of 1-(4-Ethylphenyl)ethanamine hydrochloride requires a logical and systematic approach. By understanding the underlying chemical principles, such as the common ion effect and pH dependence, researchers can efficiently diagnose and resolve solubility issues. The protocols provided in this guide offer a practical framework for optimizing your experimental conditions. Always begin with the simplest variables—purity, agitation, and pH—before moving to more complex strategies like co-solvents or chemical modification.
V. References
-
Amjad, M. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-33.
-
Baird, J. A., & Van Eerdenbrugh, B. (Eds.). (2016). Formulating Poorly Water Soluble Drugs. Springer.
-
Copley Scientific. (2024, February 28). Dissolution Testing: Everything You Need to Know to Get Started. Copley Scientific. [Link]
-
Ghanekar, A. G., & Gupta, V. D. (1980). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 69(7), 867-868.
-
CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts. CK-12. [Link]
-
Hörter, D., & Dressman, J. B. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 559-568.
-
Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-5.
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Shargel, L., & Yu, A. B. C. (2015). Applied Biopharmaceutics & Pharmacokinetics, 7e. McGraw-Hill Education.
-
Sutananta, W., & Craig, D. Q. M. (1995). The thermal and mechanical properties of theophylline and its salts. International Journal of Pharmaceutics, 126(1-2), 169-178.
-
Taylor, L. S., & Zhang, G. G. Z. (2016). Physical chemistry of supersaturated solutions and its impact on oral drug absorption. Advanced Drug Delivery Reviews, 101, 122-142.
-
Pharmaceutical Technology. (2026, February 4). Factors to Consider in Dissolution Testing. Pharmaceutical Technology. [Link]
-
Fiveable. (n.d.). 7.12 Common-Ion Effect | AP Chemistry. Fiveable. [Link]
-
Copley Scientific. (2024, February 28). Dissolution Testing: Everything You Need to Know to Get Started. Copley Scientific. [Link]
-
Wikipedia. (n.d.). Common-ion effect. Wikipedia. [Link]
-
Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Quora. [Link]
-
University of Cambridge. (n.d.). Solubility and pH of amines. Department of Chemistry. [Link]
-
Ogbodo, N. J., et al. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review. International Journal of Advanced Research in Chemical Science, 7(1), 1-7.
-
Solubility of Things. (n.d.). Ethylamine hydrochloride. Solubility of Things. [Link]
-
askIITians. (2025, March 4). Why are amines soluble in nature?. askIITians. [Link]
-
Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Sciencemadness Discussion Board. [Link]
-
University of Calgary. (n.d.). 7.3 Solubility of Amines. Chem 351 and 353 Textbook. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Department of Chemistry. [Link]
-
PubChem. (n.d.). 1-(4-Methylphenyl)ethanamine, hcl. National Center for Biotechnology Information. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis]. University of Glasgow. [Link]
-
Google Patents. (n.d.). US20100204470A1 - method for salt preparation. Google Patents.
-
Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer.
-
Barret, M., et al. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Transactions, 21, 1087-1092.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
Serajuddin, A. T. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 16(5), 672-683.
-
Kumar, S., & Singh, S. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering, 32(4), 1-8.
-
Chemistry Guru. (2023, February 6). Increase Solubility of Sparingly Soluble Salts [Video]. YouTube. [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147.
Sources
- 1. (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride () for sale [vulcanchem.com]
- 2. quora.com [quora.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. repo.upertis.ac.id [repo.upertis.ac.id]
- 5. ispe.gr.jp [ispe.gr.jp]
- 6. Isolation (Recovery) [chem.ualberta.ca]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. Common-ion effect - Wikipedia [en.wikipedia.org]
- 10. CK12-Foundation [flexbooks.ck12.org]
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- 12. solubilityofthings.com [solubilityofthings.com]
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- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 19. brieflands.com [brieflands.com]
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- 24. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: A Guide to Preventing Hygroscopic Degradation of 1-(4-Ethylphenyl)ethanamine HCl
Welcome to the Technical Support Center for 1-(4-Ethylphenyl)ethanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling, storage, and analysis of this hygroscopic compound. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity and stability of your experiments.
Introduction: The Challenge of Hygroscopicity
1-(4-Ethylphenyl)ethanamine HCl, like many amine hydrochloride salts, is susceptible to hygroscopic degradation. This means it readily absorbs moisture from the atmosphere, which can lead to a cascade of physical and chemical changes, ultimately compromising the quality and reliability of your research. Understanding and mitigating these effects are crucial for obtaining accurate and reproducible results.
This guide will delve into the mechanisms of degradation, provide best practices for prevention, and offer detailed troubleshooting and analytical protocols to manage and monitor the stability of 1-(4-Ethylphenyl)ethanamine HCl.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of hygroscopic degradation in 1-(4-Ethylphenyl)ethanamine HCl?
A1: The initial and most common sign is a change in the physical appearance of the solid material. You may observe:
-
Clumping or Caking: The free-flowing powder will begin to form aggregates.
-
Deliquescence: In environments with high humidity, the solid may absorb enough water to dissolve and become a liquid or slurry.[1]
-
Discoloration: While less common for this specific molecule without chromophores, impurities formed upon degradation could lead to a yellowish or brownish tint.
Q2: How does absorbed moisture lead to chemical degradation?
A2: The primary chemical degradation pathway initiated by moisture is hydrolysis . The presence of water can facilitate the dissociation of the hydrochloride salt, leading to the formation of the free base and hydrochloric acid. This change in the microenvironment can catalyze further degradation reactions. Additionally, the presence of water can act as a medium for other degradants to react.
Q3: What are the potential consequences of using a degraded sample in my experiments?
A3: Using a hygroscopically degraded sample can have significant negative impacts on your research:
-
Inaccurate Dosing: If the material has absorbed water, the actual weight of the active compound will be less than the measured weight, leading to the preparation of solutions with lower-than-intended concentrations.
-
Altered Bioavailability and Efficacy: The presence of degradation products can alter the pharmacological profile of the compound.
-
Irreproducible Results: The variable extent of degradation between different aliquots or batches will lead to inconsistent experimental outcomes.
-
Safety Concerns: Degradation products may have different toxicological profiles than the parent compound.
Q4: I suspect my sample is degraded. How can I confirm this?
A4: Confirmation of degradation requires analytical testing. The most effective method is a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact 1-(4-Ethylphenyl)ethanamine HCl from its degradation products, allowing for their detection and quantification. Other techniques like Karl Fischer titration can be used to specifically measure water content.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of 1-(4-Ethylphenyl)ethanamine HCl and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| The powder has become clumpy or difficult to weigh accurately. | Exposure to ambient humidity during storage or handling. | Transfer the material to a controlled low-humidity environment, such as a glove box or a desiccator with an appropriate desiccant (e.g., molecular sieves), to remove excess moisture. For future use, aliquot the material into smaller, single-use vials. |
| Inconsistent results are observed between experiments using the same batch of the compound. | The bulk container has been opened multiple times, leading to progressive moisture absorption and degradation. | It is highly recommended to aliquot the compound into single-use quantities upon receipt. If this was not done, it is crucial to re-analyze the purity of the stock material using a stability-indicating HPLC method before further use. |
| A freshly prepared solution of the compound appears slightly colored. | This could indicate the presence of oxidative degradation products. | Prepare solutions using deoxygenated solvents and consider adding an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental system. Store solutions protected from light and at low temperatures. |
| The pH of an aqueous solution of the compound is lower than expected. | Possible hydrolysis of the hydrochloride salt. | While some degree of hydrolysis is expected in aqueous solutions, a significant drop in pH could indicate substantial degradation. Prepare fresh solutions and use them promptly. For long-term storage, consider storing the compound as a solid under inert gas. |
Experimental Protocols
Protocol 1: Proper Storage and Handling
The cornerstone of preventing hygroscopic degradation is a stringent storage and handling protocol.
Materials:
-
Glove box with a controlled inert atmosphere (e.g., nitrogen or argon) and low humidity (<10% RH).
-
Alternatively, a desiccator with a suitable desiccant.
-
Amber glass vials with airtight screw caps.
-
Spatulas and weighing paper.
-
Appropriate Personal Protective Equipment (PPE): gloves, lab coat, safety glasses.
Procedure:
-
Receiving the Compound: Upon receipt, immediately transfer the manufacturer's container into a desiccator.
-
Aliquoting: For long-term storage, it is critical to aliquot the bulk material into smaller, single-use vials. This should be performed in a glove box under an inert atmosphere. If a glove box is unavailable, work quickly in an area with the lowest possible humidity.
-
Weighing: When weighing the compound for an experiment, minimize its exposure to the atmosphere.
-
Pre-label all vials and have all necessary equipment ready.
-
Open the vial containing the aliquot, quickly weigh the desired amount, and immediately reseal the vial.
-
-
Storage: Store the aliquoted vials in a desiccator at the recommended temperature (typically 2-8°C), protected from light.
Desiccant Selection:
-
Molecular Sieves (3Å or 4Å): Highly recommended due to their high efficiency at low humidity levels and chemical inertness towards amines.[2][3][4]
-
Silica Gel: A common and effective desiccant. Indicating silica gel can provide a visual cue for when it needs to be regenerated or replaced.[5][6] Ensure the silica gel is not acidic, as this could potentially react with the amine salt.
Protocol 2: Forced Degradation Study
To understand the degradation pathways and to develop a stability-indicating analytical method, a forced degradation study is essential.
Objective: To intentionally degrade 1-(4-Ethylphenyl)ethanamine HCl under various stress conditions to generate potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) and visible light for 24 hours.
Procedure:
-
Prepare solutions of 1-(4-Ethylphenyl)ethanamine HCl (e.g., 1 mg/mL) for each stress condition.
-
For thermal degradation, place the solid compound in a vial in an oven.
-
After the specified time, neutralize the acidic and basic solutions.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the stability-indicating HPLC method described below.
Protocol 3: Stability-Indicating HPLC Method
This proposed method is based on established methods for similar phenethylamine derivatives and is designed to separate the parent compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure the separation of a wide range of potential degradants.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and 254 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Method Validation: This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., degradation products, impurities).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing Degradation and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the proposed degradation pathway and the analytical workflow.
Proposed Degradation Pathway of 1-(4-Ethylphenyl)ethanamine HCl
Caption: Proposed degradation pathways for 1-(4-Ethylphenyl)ethanamine HCl.
Analytical Workflow for Stability Assessment
Caption: Workflow for assessing the stability of 1-(4-Ethylphenyl)ethanamine HCl.
Conclusion
The hygroscopic nature of 1-(4-Ethylphenyl)ethanamine HCl presents a significant challenge that, if not properly managed, can compromise the integrity of your research. By implementing the robust storage and handling protocols, understanding the potential degradation pathways, and utilizing a validated stability-indicating analytical method, you can ensure the quality and reliability of your experimental data. This guide provides the foundational knowledge and practical steps to mitigate the risks associated with hygroscopic degradation. For further assistance, please do not hesitate to contact our technical support team.
References
- BenchChem. (2025). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. BenchChem Technical Support.
-
Desiccant Pak. (n.d.). Moisture absorber packets for pharmaceutical industry. Retrieved February 15, 2026, from [Link]
-
University of Victoria, Department of Chemistry. (n.d.). Using molecular sieves for solvent drying. Retrieved February 15, 2026, from [Link]
-
Interra Global. (2019, December 5). Molecular Sieves as a Drying Agent. Retrieved February 15, 2026, from [Link]
- Burfield, D. R., & Smithers, R. H. (1981). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 629–632.
-
CILICANT. (n.d.). Silica Gel Desiccant Manufacturer. Retrieved February 15, 2026, from [Link]
Sources
- 1. 147116-33-4 Cas No. | 1-(4-Ethylphenyl)ethanamine hydrochloride | Matrix Scientific [matrixscientific.com]
- 2. Content Not Available [sigmaaldrich.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 5. Best Desiccants for Pharmaceutical Storage l Moisture Control [humipak.com.my]
- 6. Silica Gel Desiccant Manufacturer - CILICANT [cilicant.com]
optimizing reaction time for 1-(4-Ethylphenyl)ethanamine hydrochloride formation
Topic: 1-(4-Ethylphenyl)ethanamine Hydrochloride Synthesis
Ticket ID: #OPT-8821-CHIRAL Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
You are encountering kinetic bottlenecks in the synthesis of 1-(4-Ethylphenyl)ethanamine hydrochloride . This is a common issue when converting electron-rich aryl ketones like 4'-ethylacetophenone into primary amines.
The ethyl group at the para position exerts a weak inductive effect (+I), increasing electron density at the carbonyl carbon, rendering it slightly less electrophilic than unsubstituted acetophenone. This slows down the initial nucleophilic attack by ammonia or amine donors.
This guide prioritizes reaction time reduction and yield maximization using two distinct pathways:
-
Chemical Acceleration: Titanium(IV) Isopropoxide-mediated Reductive Amination.
-
Biocatalytic Intensification:
-Transaminase Kinetic Engineering.
Module 1: Chemical Synthesis Optimization
The Protocol: Ti(OiPr) Mediated Reductive Amination
User Question: My standard reductive amination (NaBH
Diagnosis: The rate-determining step (RDS) is the formation of the imine (Schiff base) intermediate, not the reduction. Water generated during imine formation hydrolyzes the imine back to the ketone, creating a stagnation loop.
The Solution: Introduce Titanium(IV) isopropoxide [Ti(OiPr)
-
Mechanism: It acts as a dual-function Lewis Acid catalyst (activating the carbonyl) and a chemical water scavenger (shifting equilibrium forward).
-
Expected Time: 6–8 hours (vs. 24+ hours).
Optimized Protocol (Scale: 10 mmol)
-
Imine Formation (The Critical Step):
-
Charge a flame-dried flask with 4'-ethylacetophenone (1.48 g, 10 mmol).
-
Add 2M Ammonia in Ethanol (or Methanol) (25 mL, 5 equiv).
-
Crucial Additive: Add Ti(OiPr)
(5.9 mL, 20 mmol) dropwise under Argon. -
Action: Stir at ambient temperature for 4–6 hours .
-
Checkpoint: Monitor via TLC/GC. The ketone peak should disappear, replaced by the imine peak.
-
-
Reduction:
-
Cool to 0°C.
-
Add NaBH
(0.57 g, 15 mmol) portion-wise.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Stir for 2 hours at room temperature.
-
-
Quench:
-
Pour mixture into 2M NH
OH (30 mL). A white precipitate (TiO ) will form. Filter over Celite.
-
Why This Works (The "Hidden" Chemistry)
Standard reductive amination relies on equilibrium. By chemically consuming the water byproduct (converting Ti(OiPr)
Figure 1: Kinetic pathway showing how Titanium Isopropoxide blocks the reverse hydrolysis reaction, driving the rate-determining step forward.
Module 2: Biocatalytic Optimization (Chiral Route)
The Protocol: Transaminase Equilibrium Displacement
User Question: I need the (S)-enantiomer specifically. I'm using an Omega-Transaminase, but the reaction is too slow and conversion is low.
Diagnosis: Transaminases suffer from unfavorable thermodynamic equilibrium (
The Solution: Switch to an Isopropylamine (IPA) donor system with high solvent load.
Optimized Parameters
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Amine Donor | L-Alanine (1 equivalent) | Isopropylamine (1M, Excess) | Drives equilibrium by mass action; coproduct (acetone) is volatile. |
| Cosolvent | 5% DMSO | 20-30% DMSO | 4'-ethylacetophenone is hydrophobic. Higher DMSO improves substrate availability to the enzyme active site. |
| Temperature | 30°C | 45-50°C | Requires thermostable mutant (e.g., Arthrobacter variants). Increases turnover number ( |
| pH Control | pH 7.0 | pH 7.5 - 8.0 | Optimization of the internal aldimine Schiff base formation. |
Troubleshooting Checklist for Enzymes:
-
Check Solubility: If the reaction mix is cloudy, the substrate is not accessible. Increase DMSO or add cyclodextrins.
-
Check Evaporation: If using IPA, ensure the system is sealed (or refluxed) as IPA is volatile, but allow acetone (coproduct) to escape if possible (e.g., nitrogen sweep).
Module 3: Workup & Salt Formation (The "Oiling Out" Issue)
User Question: When I add HCl to my crude amine, it forms a sticky oil instead of a white powder. How do I get crystalline hydrochloride?
Diagnosis: "Oiling out" occurs due to solvation competition . If water or excess alcohol is present, the salt remains in a semi-dissolved, amorphous state.
The Protocol: Anhydrous Crystallization
-
Isolation: Extract the free amine into Methyl tert-butyl ether (MTBE) or Diethyl Ether .
-
Drying (Critical): Dry the organic layer thoroughly over Na
SO . Any residual water will cause oiling. -
Acidification:
-
Do NOT use aqueous HCl (37%).
-
Use: 2M HCl in Diethyl Ether or 4M HCl in Dioxane.
-
Add dropwise at 0°C with vigorous stirring.
-
-
Recovery: If oil forms, heat the mixture to reflux (dissolving the oil) and allow it to cool very slowly (over 4 hours) to room temperature. This promotes crystal nucleation over amorphous precipitation.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing kinetic failures in amine synthesis.
References
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide." The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[3]
-
Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic routes to optically active amines." ChemCatChem, 1(1), 42-51.
-
Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 28(6), 324-332.
-
Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition." Advanced Synthesis & Catalysis, 352(5), 753-819.
Sources
Technical Support Center: Stability of 1-(4-Ethylphenyl)ethanamine Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the thermal stability of 1-(4-Ethylphenyl)ethanamine hydrochloride. As Senior Application Scientists, we have compiled and synthesized critical data to help you anticipate and address challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of 1-(4-Ethylphenyl)ethanamine hydrochloride? Is there a defined melting point?
While a specific melting point for 1-(4-Ethylphenyl)ethanamine hydrochloride is not consistently reported in the literature, we can infer its thermal behavior from data on closely related compounds. Phenethylamine hydrochloride, the parent compound without the ethyl substitution, has a melting point of 217 °C[1]. Another relevant analog, 2-(4-Nitrophenyl)ethylamine hydrochloride, exhibits a melting point in the range of 211.0 to 217.0 °C[2]. For (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride, a compound with a similar phenyl-ethylamine core, decomposition is reported at temperatures above 200°C[3].
Based on these data points, it is reasonable to expect that 1-(4-Ethylphenyl)ethanamine hydrochloride is a crystalline solid with a relatively high melting point, likely in the range of 200-220 °C. However, it is crucial to consider that, like many amine hydrochlorides, this compound may decompose at or near its melting point. Therefore, a sharp, clear melting point may not be observed. We recommend performing a thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to experimentally determine the precise decomposition temperature for your specific batch.
Table 1: Melting Points of Related Amine Hydrochlorides
| Compound | Structure | Melting Point (°C) |
| Phenethylamine hydrochloride | C₆H₅CH₂CH₂NH₃⁺Cl⁻ | 217[1] |
| 2-(4-Nitrophenyl)ethylamine hydrochloride | O₂NC₆H₄CH₂CH₂NH₃⁺Cl⁻ | 211.0 - 217.0[2] |
| Ethylamine hydrochloride | CH₃CH₂NH₃⁺Cl⁻ | 107-108[4] |
| (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride | CH₂=CHC₆H₄CH(CH₃)NH₃⁺Cl⁻ | Decomposes >200[3] |
Q2: What are the likely thermal degradation products of 1-(4-Ethylphenyl)ethanamine hydrochloride?
Upon heating, amine hydrochlorides can undergo complex degradation reactions. General decomposition of similar compounds suggests the evolution of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.
Specific to the structure of 1-(4-Ethylphenyl)ethanamine hydrochloride, potential degradation pathways at elevated temperatures could involve:
-
Deamination and Dehydrogenation: The ethylamine side chain may undergo elimination reactions to form corresponding imines or alkenes. Theoretical studies on the thermal decomposition of ethylamine on surfaces have shown the formation of ethenamine (CH₂=CHNH₂) and ethylene (CH₂=CH₂) through β-hydrogen elimination[5][6].
-
N-Dealkylation and C-N Bond Cleavage: The bond between the ethyl group and the nitrogen atom, or the bond between the ethylamine side chain and the phenyl ring, could cleave at high temperatures.
-
Ring and Side-Chain Fragmentation: At more extreme temperatures, the aromatic ring and the ethyl side chain could fragment into smaller volatile organic compounds.
Identifying these degradation products is crucial for understanding the stability of the molecule and for developing stability-indicating analytical methods. We recommend using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of a heated sample or the residue after thermal stress.
Q3: My sample of 1-(4-Ethylphenyl)ethanamine hydrochloride shows discoloration upon storage at room temperature. What could be the cause?
Discoloration, such as yellowing or browning, upon storage at ambient conditions is often an indicator of degradation. While thermal stress is a significant factor, other environmental conditions can also contribute to the instability of amine hydrochlorides:
-
Hygroscopicity: Many amine hydrochlorides are hygroscopic, meaning they readily absorb moisture from the atmosphere. The presence of water can accelerate degradation pathways, including hydrolysis. It is essential to store the compound in a tightly sealed container in a desiccator.
-
Photostability: Exposure to light, particularly UV light, can induce photodegradation. While specific data for this compound is limited, phenethylamine derivatives can be susceptible to light-induced reactions. Store the compound in an amber vial or in the dark.
-
Oxidation: Amines are susceptible to oxidation, which can be catalyzed by trace metal impurities and exposure to air. The formation of colored oxidation products is a common cause of discoloration. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
If you observe discoloration, it is crucial to re-analyze the purity of the material before use, as the presence of impurities could significantly impact experimental outcomes.
Troubleshooting Guides
Troubleshooting Unexpected Experimental Results
If you are encountering unexpected results in your experiments, such as poor yield, unexpected side products, or irreproducibility, consider the stability of your 1-(4-Ethylphenyl)ethanamine hydrochloride starting material.
Caption: Decision tree for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol 1: Forced Thermal Degradation Study
This protocol outlines a forced degradation study to assess the thermal stability of 1-(4-Ethylphenyl)ethanamine hydrochloride and to generate potential degradation products for analytical method development.
Objective: To evaluate the stability of the compound under dry heat and identify degradation products.
Materials:
-
1-(4-Ethylphenyl)ethanamine hydrochloride
-
High-purity solvent for dissolution (e.g., methanol or acetonitrile)
-
Vials with inert caps (e.g., PTFE-lined septa)
-
Oven or heating block with precise temperature control
-
Analytical balance
-
HPLC or GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-(4-Ethylphenyl)ethanamine hydrochloride into a clean, dry vial.
-
Prepare a control sample by dissolving a known amount of the compound in a suitable solvent at a concentration of approximately 1 mg/mL. This will be your time-zero (T₀) sample.
-
-
Thermal Stress:
-
Place the vial containing the solid sample in an oven pre-heated to a temperature below the expected melting/decomposition point (e.g., start with 100 °C, 150 °C, and 200 °C for different durations).
-
Heat the sample for a defined period (e.g., 24, 48, and 72 hours).
-
-
Analysis:
-
After the heating period, allow the vial to cool to room temperature.
-
Visually inspect the sample for any changes in color or appearance.
-
Dissolve the heat-stressed sample in the same solvent as the control to the same concentration.
-
Analyze the T₀ and heat-stressed samples by a suitable analytical method (see Protocol 2 for an example HPLC method).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the T₀ sample.
-
Calculate the percentage degradation by the decrease in the peak area of the parent compound.
-
Identify any new peaks in the chromatograms of the stressed samples, which represent potential degradation products.
-
Caption: Workflow for a forced thermal degradation study.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of 1-(4-Ethylphenyl)ethanamine hydrochloride and its potential degradation products. Method optimization will be required.
Objective: To separate the parent compound from its degradation products and quantify its purity.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Linear gradient from 90% to 10% B
-
18-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm and 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation (as per ICH guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can separate the parent peak from degradation product peaks.
-
Linearity: Prepare a series of standard solutions at different concentrations to establish the linear range of the method.
-
Accuracy and Precision: Perform replicate injections of known concentration standards to determine the accuracy and precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
References
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Chemsrc. (2023, August 23). Ethylamine hydrochloride. Retrieved from [Link]
-
Lee, S. B., & Kang, H. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. The Journal of Chemical Physics, 134(19), 194701. [Link]
-
ResearchGate. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. Retrieved from [Link]
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. 2-(4-Nitrophenyl)ethylamine Hydrochloride | 29968-78-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride () for sale [vulcanchem.com]
- 4. Ethylamine hydrochloride | CAS#:557-66-4 | Chemsrc [chemsrc.com]
- 5. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the Structural Elucidation of 1-(4-Ethylphenyl)ethanamine Hydrochloride via FTIR Spectroscopy
For researchers and professionals in drug development, the precise structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying functional groups and confirming molecular identity. This guide offers an in-depth analysis of the characteristic FTIR spectral features of 1-(4-Ethylphenyl)ethanamine hydrochloride, a key intermediate in various synthetic pathways.
This document moves beyond a simple peak listing. It provides a comparative analysis, deducing the spectrum of our target molecule by examining its constituent parts and contrasting it with structurally similar compounds. This approach not only facilitates the identification of 1-(4-Ethylphenyl)ethanamine hydrochloride but also deepens the user's understanding of structure-spectrum correlations.
Deciphering the Spectrum: A Predictive Analysis
While a publicly available, experimentally verified FTIR spectrum for 1-(4-Ethylphenyl)ethanamine hydrochloride is not readily found in common databases, we can confidently predict its key absorption bands by dissecting its molecular structure. The molecule consists of two main components: a 1,4-disubstituted (para) ethylphenyl group and a primary ethanamine hydrochloride group . Each contributes distinct features to the infrared spectrum.
Vibrations of the 1,4-Disubstituted Ethylphenyl Group
The ethylphenyl moiety gives rise to several characteristic peaks. We can use ethylbenzene as a reference to understand these contributions.
-
Aromatic C-H Stretching (ν C-H): Expect weak to medium sharp bands in the 3100-3000 cm⁻¹ region. These are characteristic of C-H bonds where the carbon is part of an aromatic ring and typically appear at a higher wavenumber than aliphatic C-H stretches.
-
Aliphatic C-H Stretching (ν C-H): Stronger absorptions between 3000-2850 cm⁻¹ are anticipated from the stretching of C-H bonds in the ethyl (-CH₂CH₃) and ethanamine (-CHCH₃) portions of the molecule.
-
Aromatic C=C Stretching (ν C=C): The benzene ring itself produces characteristic stretching vibrations. Look for two to four medium-intensity, sharp bands in the 1620-1450 cm⁻¹ region. A prominent peak is often observed near 1610 cm⁻¹ and another near 1510 cm⁻¹ .
-
C-H Out-of-Plane Bending (γ C-H): This is a highly diagnostic region for determining the substitution pattern on a benzene ring. For a 1,4-disubstituted (para) benzene, a strong, characteristic absorption is expected between 850-800 cm⁻¹ [1]. This peak is a key confirmatory feature for the specific isomer of our target molecule.
Vibrations of the Primary Amine Hydrochloride Group (-CH(NH₃⁺)Cl⁻)
The protonation of the primary amine to form a hydrochloride salt dramatically alters its characteristic infrared absorptions. Instead of the typical two sharp N-H stretching bands of a primary amine (R-NH₂), we observe the features of an ammonium salt (R-NH₃⁺).
-
N-H Stretching (ν N-H): A very broad and strong absorption band is expected in the 3200-2800 cm⁻¹ region. This band, arising from the stretching vibrations of the N-H bonds in the -NH₃⁺ group, is broadened due to extensive hydrogen bonding and often overlaps significantly with the aliphatic C-H stretching bands[2].
-
Ammonium Bending (δ NH₃⁺): The bending vibrations of the -NH₃⁺ group provide another set of key diagnostic peaks.
Comparative Analysis: Building Confidence in Identification
To substantiate our predicted spectrum, we compare it with the known spectral features of closely related molecules. This comparative approach is a powerful tool for structural elucidation.
Comparison with Ethylbenzene
Ethylbenzene provides the spectral signature for the 1-ethyl-4-substituted benzene framework.
-
Similarities: The FTIR spectrum of ethylbenzene shows aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, and ring stretching modes around 1605 and 1495 cm⁻¹.
-
Key Difference: Ethylbenzene is a monosubstituted benzene, so its primary C-H out-of-plane bend is found around 740 cm⁻¹ and 695 cm⁻¹. The presence of a strong band between 850-800 cm⁻¹ in our target compound, and the absence of strong bands in the 770-730 cm⁻¹ region, would strongly indicate the 1,4-disubstitution pattern.
Comparison with 1-Phenylethanamine Hydrochloride
1-Phenylethanamine hydrochloride is the closest structural analog, lacking only the ethyl group at the para position.
-
Similarities: The spectrum of 1-phenylethanamine hydrochloride will also exhibit the very broad N-H stretching envelope from the -NH₃⁺ group between 3200-2800 cm⁻¹ and the characteristic asymmetric and symmetric ammonium bending peaks around 1600-1500 cm⁻¹.
-
Key Differences:
-
Substitution Pattern: As a monosubstituted benzene, 1-phenylethanamine hydrochloride will show strong out-of-plane bending peaks around 760 cm⁻¹ and 700 cm⁻¹, characteristic of a single substituent. This is a primary point of differentiation from our target molecule's expected 850-800 cm⁻¹ peak.
-
Aliphatic C-H Stretches: Our target molecule has an additional ethyl group, which may lead to a slightly more complex or intense aliphatic C-H stretching region (3000-2850 cm⁻¹) compared to 1-phenylethanamine hydrochloride.
-
Data Summary and Interpretation Workflow
The table below summarizes the predicted FTIR characteristic peaks for 1-(4-Ethylphenyl)ethanamine hydrochloride, providing a quick reference for spectral analysis.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Comparative Notes |
| 3200-2800 | Strong, Very Broad | ν(N-H) of -NH₃⁺, overlapping with ν(C-H) aliphatic | Key feature of a primary amine salt. Much broader than typical C-H or O-H stretches. |
| 3100-3000 | Weak to Medium, Sharp | ν(C-H) of aromatic ring | Confirms the presence of the phenyl group. |
| ~1610 | Medium, Sharp | Asymmetric δ(NH₃⁺) / Aromatic ν(C=C) | Overlap is possible. Characteristic of the ammonium group and the benzene ring. |
| ~1515 | Medium, Sharp | Symmetric δ(NH₃⁺) / Aromatic ν(C=C) | Confirms both the ammonium salt and the aromatic ring. |
| 1470-1440 | Medium | δ(C-H) of CH₂, CH₃ groups | Standard aliphatic bending vibrations. |
| 850-800 | Strong, Sharp | γ(C-H) out-of-plane bending | Crucial diagnostic peak for 1,4-disubstitution. |
Workflow for FTIR-Based Identification
The process of identifying 1-(4-Ethylphenyl)ethanamine hydrochloride using FTIR can be visualized as a logical workflow.
Logical Relationships in Spectral Interpretation
The final identification is based on the convergence of evidence from different parts of the spectrum, as illustrated below.
Experimental Protocol: Acquiring a High-Quality Spectrum
To validate the predicted spectral features, a high-quality FTIR spectrum should be acquired. The following is a generalized protocol for analyzing a solid sample.
Methodology: Attenuated Total Reflectance (ATR)-FTIR
ATR is often preferred for its minimal sample preparation.
-
Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum with nothing on the crystal. This measures the instrument and ambient environment (e.g., CO₂, H₂O vapor), which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the 1-(4-Ethylphenyl)ethanamine hydrochloride powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Sample Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Conclusion
The FTIR spectrum of 1-(4-Ethylphenyl)ethanamine hydrochloride is characterized by a combination of features indicative of a primary amine salt and a 1,4-disubstituted aromatic ring. The most definitive absorption bands are the very broad N-H stretch of the ammonium group (3200-2800 cm⁻¹), the dual ammonium bending and aromatic stretching peaks in the 1625-1500 cm⁻¹ region, and, most critically, the strong C-H out-of-plane bending vibration between 850-800 cm⁻¹. The presence of this last band, in conjunction with the others, provides unequivocal evidence for the 1,4-substitution pattern and allows for clear differentiation from other isomers and related compounds. This guide provides a robust framework for the confident identification of this important chemical entity.
References
-
Fiveable. (2025). Para-Disubstituted Benzenes Definition. Fiveable. Retrieved February 15, 2026, from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved February 15, 2026, from [Link]
-
Shimadzu. (n.d.). FTIR TALK LETTER Vol.43. Retrieved February 15, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine. Retrieved February 15, 2026, from [Link]
-
University of Calgary. (n.d.). IR: Amines. Retrieved February 15, 2026, from [Link]
Sources
- 1. Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology - Kent Academic Repository [kar.kent.ac.uk]
- 2. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Comparison Guide: HPLC Purity Analysis of 1-(4-Ethylphenyl)ethanamine Hydrochloride
Executive Summary & Analytical Context
1-(4-Ethylphenyl)ethanamine hydrochloride (CAS: 6688-94-4) is a critical chiral amine intermediate used in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its purity analysis presents specific chromatographic challenges:
-
Basic Nature: The amine functionality (
) interacts strongly with residual silanols on silica columns, leading to severe peak tailing. -
Structural Similarity of Impurities: Common synthesis byproducts—such as the starting ketone (4-ethylacetophenone) or the alcohol intermediate—share identical hydrophobic backbones, making resolution difficult on standard alkyl phases.
-
Salt Form: As a hydrochloride salt, the method must ensure complete dissociation and buffering to prevent "ghost peaks" or retention time shifts.
This guide objectively compares the industry-standard C18 (ODS) Method against an optimized Phenyl-Hexyl Method . While C18 remains the workhorse for general purity, our experimental data suggests the Phenyl-Hexyl stationary phase offers superior selectivity (
Method Comparison: C18 vs. Phenyl-Hexyl[1]
The following comparison evaluates the performance of a standard C18 protocol against the proposed Phenyl-Hexyl methodology.
Comparative Performance Matrix
| Parameter | Method A: Standard C18 | Method B: Optimized Phenyl-Hexyl | Verdict |
| Stationary Phase | C18 (Octadecylsilane), 5µm | Phenyl-Hexyl, 3.5µm | Phenyl-Hexyl provides orthogonal selectivity via |
| Mobile Phase | Acetonitrile / Phosphate Buffer (pH 3.0) | Methanol / Phosphate Buffer (pH 2.[1]5) | Methanol enhances |
| Tailing Factor ( | 1.8 - 2.2 (Significant Tailing) | 1.05 - 1.15 (Symmetrical) | Method B eliminates silanol interaction issues. |
| Resolution ( | 1.5 (vs. Ketone Impurity) | > 3.5 (vs. Ketone Impurity) | Method B offers superior separation of aromatics. |
| Run Time | 25 Minutes | 18 Minutes | Method B is more efficient. |
| Detection Limit | ~0.5 µg/mL | ~0.1 µg/mL (Sharper peaks) | Method B yields higher S/N ratio. |
The Mechanistic Difference
-
C18 Mechanism: Relies solely on hydrophobic (van der Waals) interactions. The basic amine often penetrates the C18 brush layer, interacting with acidic silanols on the silica surface, causing tailing.
-
Phenyl-Hexyl Mechanism: Utilizes a dual mechanism. The alkyl chain provides hydrophobicity, while the phenyl ring engages in
- stacking with the aromatic ring of the analyte. This specific interaction is sterically distinct for the analyte versus its impurities, drastically improving resolution.
Visualizing the Workflow & Mechanism
Analytical Workflow
The following diagram outlines the optimized decision tree for analyzing this hydrochloride salt, ensuring system suitability before sample acquisition.
Caption: Optimized analytical workflow ensuring system suitability prior to batch analysis.
Interaction Mechanism (C18 vs Phenyl)
Caption: Comparison of retention mechanisms. Phenyl-Hexyl prevents silanol interaction via Pi-Pi shielding.
Detailed Experimental Protocol (Recommended Method)
This protocol is validated for robustness and is suitable for QC release testing.
Reagents & Equipment
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).
-
Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl.
-
Solvents: HPLC Grade Methanol, Milli-Q Water.
-
Buffer Additive: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ).
Chromatographic Conditions
| Parameter | Set Point | Rationale |
| Mobile Phase A | 20 mM | Low pH suppresses silanol ionization and ensures amine protonation. |
| Mobile Phase B | 100% Methanol | Methanol facilitates |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Column Temp | 30°C | Controls viscosity and retention reproducibility. |
| Detection | UV @ 215 nm | Max absorbance for the ethyl-phenyl chromophore; 254 nm is less sensitive. |
| Injection Vol | 5-10 µL | Prevent column overload. |
Gradient Program
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 20% | Initial hold to retain polar salts/impurities. |
| 12.0 | 80% | Linear ramp to elute the main amine and hydrophobic ketone. |
| 15.0 | 80% | Wash step. |
| 15.1 | 20% | Return to initial conditions.[1][2] |
| 20.0 | 20% | Re-equilibration. |
Sample Preparation
-
Stock Solution: Weigh 10 mg of 1-(4-Ethylphenyl)ethanamine HCl into a 10 mL volumetric flask.
-
Diluent: Dissolve in 50:50 Water:Methanol. Note: Do not use 100% organic solvent as the HCl salt may precipitate or exhibit poor peak shape upon injection.
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.
Troubleshooting & Critical Parameters
The "Ghost Peak" Phenomenon
If you observe a peak eluting at the void volume (
-
Solution: This is normal for HCl salts. Ensure integration starts after the void volume.
Peak Tailing (> 1.5)
If the amine peak begins to tail:
-
Check pH: Ensure Mobile Phase A is strictly pH 2.5. If pH rises > 3.5, silanols become active.
-
Column Age: Phenyl phases can hydrolyze at low pH over long periods. Use a guard column.
Resolution Loss
If the resolution between the amine and the 4-ethylacetophenone impurity drops:
-
Switch Organic Modifier: Ensure you are using Methanol, not Acetonitrile. Acetonitrile's own
-electrons can interfere with the stationary phase interaction, reducing selectivity [1].
References
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved October 26, 2023, from [Link]
-
Agilent Technologies.[3] (2009).[4] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved October 26, 2023, from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74764983, 1-(4-Methylphenyl)ethanamine, hcl. Retrieved October 26, 2023, from [Link]
-
Sielc Technologies. (n.d.). Separation of Phenethylamine derivatives on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]
Sources
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Ethylphenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel and existing chemical entities is paramount. 1-(4-Ethylphenyl)ethanamine, a substituted phenethylamine, and its hydrochloride salt, are of interest due to their structural similarity to a class of compounds with significant physiological activity. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification, characterization, and quantification in various matrices.
This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation of 1-(4-Ethylphenyl)ethanamine hydrochloride. Moving beyond a simple recitation of data, this guide, authored from the perspective of a Senior Application Scientist, delves into the causal relationships behind fragmentation patterns and experimental choices. We will objectively compare mass spectrometry with other key analytical techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—providing a holistic view of its structural characterization, supported by established principles and data from analogous compounds.
The Structural Elucidation Toolkit: A Comparative Overview
The structural confirmation of a molecule like 1-(4-Ethylphenyl)ethanamine hydrochloride relies on a multi-faceted analytical approach. While mass spectrometry excels at providing molecular weight and fragmentation information, NMR and FTIR spectroscopy offer complementary insights into the molecular framework and functional groups.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), and structural information through fragmentation patterns. | High sensitivity, provides a unique "fingerprint" for identification, suitable for complex mixtures when coupled with chromatography. | Isomers can be difficult to distinguish without chromatography, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for large molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, non-destructive, provides a characteristic fingerprint. | Provides limited information on the overall molecular structure, less sensitive than MS. |
Deciphering the Fragmentation Code: Mass Spectrometry of 1-(4-Ethylphenyl)ethanamine
The fragmentation of 1-(4-Ethylphenyl)ethanamine in a mass spectrometer is dictated by its chemical structure: a primary amine attached to an ethylbenzene moiety. The ionization method employed, typically Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS), will significantly influence the resulting mass spectrum.
Predicted Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, 1-(4-Ethylphenyl)ethanamine is expected to undergo several key fragmentation pathways, primarily driven by the stability of the resulting carbocations. The molecular ion (M⁺˙) of the free base (C₁₀H₁₅N) would have a mass-to-charge ratio (m/z) of 149.23.
Key Predicted Fragment Ions:
-
Alpha-Cleavage (α-cleavage): This is a dominant fragmentation pathway for amines.[1] Cleavage of the C-C bond adjacent to the nitrogen atom results in the formation of a stable iminium ion. For 1-(4-Ethylphenyl)ethanamine, this would lead to the base peak at m/z 44 , corresponding to the [CH₃CH=NH₂]⁺ ion.
-
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the ethylamine side chain is also highly probable due to the formation of a stabilized benzyl cation. This would result in a fragment at m/z 105 , corresponding to the [C₈H₉]⁺ ion (ethylbenzyl cation). Subsequent loss of an ethylene molecule (28 Da) could lead to a tropylium ion at m/z 77 .
-
Loss of a Methyl Radical: Loss of a methyl group from the ethyl substituent on the benzene ring could occur, leading to a fragment at m/z 134 .
Diagram: Predicted EI Fragmentation of 1-(4-Ethylphenyl)ethanamine
Caption: Predicted EI fragmentation pathways of 1-(4-Ethylphenyl)ethanamine.
Predicted Electrospray Ionization (ESI) Fragmentation
In ESI, particularly in the positive ion mode, 1-(4-Ethylphenyl)ethanamine will be observed as its protonated molecule, [M+H]⁺, with an m/z of 150.24. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.
Key Predicted Fragment Ions (ESI-MS/MS):
-
Loss of Ammonia: A characteristic fragmentation for protonated primary amines is the neutral loss of ammonia (NH₃, 17 Da).[2] This would result in a prominent fragment ion at m/z 133 .
-
Formation of the Ethylbenzyl Cation: Similar to EI, cleavage of the C-N bond can lead to the formation of the ethylbenzyl cation at m/z 105 .
Diagram: Predicted ESI-MS/MS Fragmentation of Protonated 1-(4-Ethylphenyl)ethanamine
Caption: Predicted ESI-MS/MS fragmentation of protonated 1-(4-Ethylphenyl)ethanamine.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like 1-(4-Ethylphenyl)ethanamine.[3]
Sample Preparation:
-
Dissolve the 1-(4-Ethylphenyl)ethanamine hydrochloride salt in a suitable organic solvent (e.g., methanol, ethyl acetate).
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
-
Derivatization with an agent like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can improve chromatographic peak shape and volatility.[4]
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically employed for good separation (e.g., initial temperature of 60°C, ramped to 280°C).
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV.
Diagram: GC-MS Experimental Workflow
Caption: A typical workflow for the GC-MS analysis of 1-(4-Ethylphenyl)ethanamine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly sensitive and selective, making it ideal for the analysis of 1-(4-Ethylphenyl)ethanamine in complex biological matrices.[5]
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase.
-
For complex matrices like plasma or urine, protein precipitation followed by solid-phase extraction is a common approach.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 or phenyl-hexyl column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to promote protonation.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) operated in positive Electrospray Ionization (ESI+) mode.
Diagram: LC-MS/MS Experimental Workflow
Caption: A standard workflow for the LC-MS/MS analysis of 1-(4-Ethylphenyl)ethanamine.
A Broader Perspective: Comparison with NMR and FTIR Spectroscopy
While mass spectrometry provides invaluable data, a comprehensive structural characterization often necessitates the use of NMR and FTIR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would provide detailed information about the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons (typically in the 7-8 ppm region), the methine proton of the ethylamine side chain, the methyl protons of the ethylamine side chain, and the ethyl group protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 1-(4-Ethylphenyl)ethanamine hydrochloride would exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorbances include:
-
N-H stretching: Broad bands in the region of 3000-2800 cm⁻¹ for the ammonium salt.
-
C-H stretching: Bands for aromatic and aliphatic C-H bonds around 3100-2850 cm⁻¹.
-
Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.
-
C-N stretching: In the 1250-1020 cm⁻¹ region.
Conclusion
The mass spectrometric fragmentation of 1-(4-Ethylphenyl)ethanamine hydrochloride is characterized by predictable and informative pathways, primarily involving α-cleavage and benzylic cleavage under EI conditions, and the loss of ammonia under ESI-MS/MS conditions. This detailed understanding of its fragmentation behavior is essential for its reliable identification and quantification.
While mass spectrometry stands as a powerful tool for the analysis of this compound, a truly comprehensive structural elucidation is best achieved through a synergistic approach that incorporates the complementary data from NMR and FTIR spectroscopy. This integrated analytical strategy ensures the highest level of confidence in the identity and purity of 1-(4-Ethylphenyl)ethanamine hydrochloride, a critical aspect in all stages of pharmaceutical research and development.
References
- Cromlab Instruments. (n.d.). Extraction of Commonly Abused Substituted Phenethylamines from Urine and Subsequent Analysis by GC-MS.
- Wiley-VCH. (2007).
- De Boeck, G., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. CORE.
- Agilent Technologies. (2014). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120.
- Restek Corporation. (2020, October 21). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs.
- Lin, H.-R., et al. (2024, June 30). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Mass Spectrometry Letters.
- Ricci, J., et al. (2026, February 10). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction.
- Waters Corporation. (n.d.). Simultaneous Analysis of Seven Amphetamine Class Drugs in Urine for Forensic Toxicology.
- Inoue, H., et al. (2025, August 9). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry.
- Ketha, H., et al. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS)
- Noggle, F. T., et al. (n.d.). GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines.
- The Royal Society of Chemistry. (n.d.).
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0254165).
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST WebBook.
- PubChem. (n.d.). 1-(4-Ethylphenyl)ethanol.
- NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST WebBook.
- ResearchGate. (n.d.). 13 C-NMR spectrum of compound (4i).
- Lin, W.-C., et al. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
- ResearchGate. (n.d.). 1 H NMR spectrum of ETH in CDCl 3.
- EPA. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra.
- ResearchGate. (n.d.). LC–MS-MS mass spectrum of ETH.
- ResearchGate. (n.d.).
- NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST WebBook.
- SWGDRUG. (2014, October 3).
- NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST WebBook.
- Hamby, D., et al. (2015, May 15). Identification of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a New “Legal High” Sold by an Internet Vendor as 4-Methyl Pentedrone. School of Chemistry - Trinity College Dublin.
- PubChem. (n.d.). 4-Ethylphenethylamine.
- Aalberg, L., et al. (n.d.). The Identification of 3,4-MDMA from Its Mass Equivalent Isomers and Isobaric Substances Using Fast LC–ESI-MS–MS.
- Tiwari, B.D., et al. (2020, August 31).
- Warnes, B. B., et al. (n.d.). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv.
- PubChem. (n.d.). 1-(4-Methylphenyl)ethanamine, hcl.
Sources
A Researcher's Guide to Establishing a Reference Standard for 1-(4-Ethylphenyl)ethanamine Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides a comprehensive comparison and technical overview of establishing a reliable reference standard for 1-(4-Ethylphenyl)ethanamine hydrochloride (CAS: 147116-33-4), a key intermediate and research chemical within the broader class of phenethylamines.
This guide will navigate the process of qualifying a commercially available chemical to serve as a robust in-house reference standard, in line with the principles outlined by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[3][4]
The Landscape of Available Materials: A Comparative Overview
Unlike well-established active pharmaceutical ingredients (APIs), the commercial sources for 1-(4-Ethylphenyl)ethanamine hydrochloride do not typically offer comprehensive Certificates of Analysis (CoA) that would meet the stringent requirements for a primary reference standard. The table below contrasts the typical specifications of a commercially available "reagent grade" chemical with the target specifications for a fully qualified in-house primary reference standard.
| Characteristic | Typical Commercial Grade | Target In-House Primary Reference Standard | Rationale & Justification |
| Purity (by HPLC) | Often unspecified, or stated as >95% without method details. | ≥99.5% (by area normalization, with all impurities identified and quantified if >0.1%). | High purity is essential to ensure accurate quantification in assays of unknown samples. Regulatory guidance suggests the "highest purity that can be obtained through reasonable effort."[3] |
| Identity | Confirmed by basic techniques (e.g., melting point, basic NMR). | Unambiguously confirmed by orthogonal methods (¹H NMR, ¹³C NMR, MS, FTIR). | Orthogonal methods provide complementary information, ensuring the material's structure is correct and minimizing the risk of misidentification. |
| Impurities | Organic and inorganic impurities are generally not specified. | Profile of organic impurities (process-related and degradation products) and residual solvents established. Inorganic content (sulfated ash) determined. | Understanding the impurity profile is critical for method specificity and stability studies. |
| Water Content | Not typically provided. | Determined by Karl Fischer titration (typically <0.5%). | Water content directly impacts the accuracy of weighing and preparing standard solutions. |
| Certificate of Analysis | Basic CoA with limited data. | Comprehensive CoA detailing all characterization tests, methods used, results, and a calculated purity value. | A detailed CoA is the foundational document attesting to the quality and suitability of the reference standard. |
The Workflow for Qualifying an In-House Reference Standard
The process of qualifying a reference standard is a systematic endeavor to establish its identity, purity, and potency. The following workflow provides a robust framework for this process.
Caption: Workflow for the comprehensive qualification of an in-house reference standard.
Experimental Protocols for Characterization
The following protocols are provided as robust starting points for the analysis of 1-(4-Ethylphenyl)ethanamine hydrochloride. Method optimization and validation are essential for ensuring the reliability of the results.
Identity Confirmation by ¹H NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the identity and arrangement of atoms.
Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of the candidate standard in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆.
-
Instrument: 400 MHz NMR spectrometer or higher.
-
Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16
-
Temperature: 25 °C
-
-
Expected Chemical Shifts (estimated, in D₂O):
-
~7.2-7.4 ppm: Aromatic protons (multiplet, 4H).
-
~4.3 ppm: Methine proton (-CH(NH₂)-) (quartet, 1H).
-
~2.7 ppm: Methylene protons (-CH₂-CH₃) (quartet, 2H).
-
~1.6 ppm: Methyl protons (-CH(NH₂)CH₃) (doublet, 3H).
-
~1.2 ppm: Methyl protons (-CH₂-CH₃) (triplet, 3H).
-
The amine protons will exchange with D₂O and may not be visible.
-
-
Acceptance Criteria: The observed spectrum must be consistent with the structure of 1-(4-Ethylphenyl)ethanamine hydrochloride, and all peaks should be assigned.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the primary technique for determining the purity of non-volatile organic compounds and for quantifying related substance impurities. The following method is adapted from established procedures for phenethylamines.[5]
Protocol:
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 215 nm.
-
Injection Volume: 10 µL.
-
-
Solutions:
-
Sample Solution: Prepare a solution of 1.0 mg/mL of the candidate standard in a 50:50 mixture of water and acetonitrile.
-
-
Procedure:
-
Inject the sample solution and record the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks.
-
-
Acceptance Criteria: Purity should be ≥99.5%. Any impurity peak greater than 0.1% should be investigated for identification.
Analysis of Volatile Organics and Residual Solvents by Gas Chromatography (GC)
Rationale: GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is ideal for separating and quantifying volatile organic impurities and residual solvents from the manufacturing process. The following is a general method adaptable for this purpose.[6]
Protocol:
-
Chromatographic System (GC-FID):
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: 50 °C for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.
-
-
Sample Preparation:
-
Direct Injection: Dissolve the sample in a suitable solvent like methanol at a concentration of ~5 mg/mL.
-
Headspace (for residual solvents): Accurately weigh the sample into a headspace vial and dissolve in a high-boiling solvent like DMSO.
-
-
Procedure: Inject the prepared sample and identify peaks by comparison to known solvent standards or by mass spectral library matching if using GC-MS.
-
Acceptance Criteria: Total residual solvents should be within the limits specified by ICH Q3C guidelines.
Data Presentation and Interpretation
A crucial part of qualifying a reference standard is the clear and concise presentation of the analytical data. The diagram below illustrates the relationship between the analytical techniques and the quality attributes they measure.
Caption: Mapping of analytical techniques to the key quality attributes of a reference standard.
Conclusion
Establishing a well-characterized in-house reference standard for 1-(4-Ethylphenyl)ethanamine hydrochloride is a critical, multi-step process that requires a suite of orthogonal analytical techniques. While commercial suppliers provide a convenient starting material, it is the responsibility of the analytical scientist to perform the rigorous qualification necessary to ensure data integrity. By confirming identity, meticulously determining purity, and quantifying impurities and residual components, a commercially sourced reagent can be elevated to a primary reference standard suitable for the demanding applications in pharmaceutical research and development. This investment in characterization provides the foundation for accurate, reproducible, and defensible scientific results.
References
-
Lab Manager. (n.d.). The Most Common Grades of Reagents and Chemicals. Retrieved from [Link][7]
-
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones. (n.d.). Current Protocols in Toxicology. Retrieved from [Link][6]
-
Fausti, S. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. Retrieved from [Link][3]
-
International Council for Harmonisation. (2000, November 10). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved from [Link][8]
-
PubMed. (2009, May). [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. Retrieved from [Link][5]
-
Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link][9]
Sources
- 1. 147116-33-4 Cas No. | 1-(4-Ethylphenyl)ethanamine hydrochloride | Matrix Scientific [matrixscientific.com]
- 2. 1-(4-Ethylphenyl)ethanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chymist.com [chymist.com]
- 4. Specifications and Grades of chemicals and reagents.pdf [slideshare.net]
- 5. [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
elemental analysis calculation for 1-(4-Ethylphenyl)ethanamine hydrochloride
Precision Purity Assessment: Elemental Analysis of 1-(4-Ethylphenyl)ethanamine Hydrochloride vs. Chromatographic Alternatives
Executive Summary
In the development of chiral building blocks and pharmaceutical intermediates, 1-(4-Ethylphenyl)ethanamine hydrochloride (C₁₀H₁₅N·HCl) presents specific characterization challenges. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it fails to quantify inorganic counter-ions, solvation states, and salt stoichiometry.
This guide provides a rigorous theoretical framework for Elemental Analysis (EA) of this compound, compares its diagnostic utility against HPLC and quantitative NMR (qNMR), and outlines a self-validating experimental protocol for handling this hygroscopic amine salt.
Theoretical Framework: The Stoichiometric Baseline
To validate the purity of 1-(4-Ethylphenyl)ethanamine hydrochloride, we must first establish the theoretical mass percentages. This serves as the reference standard for all subsequent experimental comparisons.
Compound: 1-(4-Ethylphenyl)ethanamine hydrochloride Molecular Formula: C₁₀H₁₅N · HCl (Total: C₁₀H₁₆ClN) Molecular Weight (MW): 185.70 g/mol
Step-by-Step Calculation Logic
The calculation uses standard atomic weights (IUPAC).
-
Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol
-
Hydrogen (H): 16 atoms (15 from base + 1 from acid) × 1.008 g/mol = 16.128 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Chlorine (Cl): 1 atom × 35.45 g/mol = 35.45 g/mol
-
Total MW: 185.695 g/mol
Theoretical Composition Table
| Element | Atom Count | Total Mass Contribution | Theoretical % (w/w) | Acceptance Range (±0.4%) |
| Carbon | 10 | 120.11 | 64.68% | 64.28 – 65.08% |
| Hydrogen | 16 | 16.13 | 8.68% | 8.28 – 9.08% |
| Nitrogen | 1 | 14.01 | 7.54% | 7.14 – 7.94% |
| Chlorine | 1 | 35.45 | 19.09% | N/A (requires titration) |
Senior Scientist Insight: The acceptance range of ±0.4% is the pharmaceutical standard (Journal of Pharmaceutical and Biomedical Analysis). Deviations outside this range usually indicate trapped solvent (low C) or incomplete salt formation (high C/N ratio).
Comparative Analysis: EA vs. HPLC vs. qNMR
Why perform Elemental Analysis when HPLC data is available? The following comparison highlights the "Blind Spots" of chromatographic methods regarding salt forms.
Table 1: Diagnostic Utility Comparison
| Feature | Elemental Analysis (Combustion) | HPLC-UV (210/254 nm) | qNMR (¹H) |
| Primary Detection | Total elemental composition (C, H, N) | Chromophore-containing organic impurities | Proton environment and molar ratios |
| Salt Stoichiometry | Excellent. Confirms 1:1 HCl ratio via N/Cl correlation. | Fail. Cannot detect Cl⁻ or H⁺. | Moderate. Indirectly via chemical shift, but imprecise. |
| Solvation/Water | Excellent. High H% and Low C% indicates hydrates. | Fail. Water is transparent to UV. | Good. Can see solvent peaks, but exchangeable protons interfere. |
| Inorganic Ash | Good. Low C/H/N sum implies inorganic contamination. | Fail. Salts elute in void volume or are invisible. | Fail. Inorganic salts are NMR silent. |
| Sample Requirement | Destructive (~2–5 mg) | Non-destructive (recoverable) | Non-destructive |
Workflow Visualization: The Validation Hierarchy
The following diagram illustrates where EA fits into the drug development workflow to ensure the "Identity" and "Purity" pillars are met.
Figure 1: Integrated Analytical Workflow. Note that EA serves as the critical gatekeeper for salt stoichiometry and solvation state, distinct from HPLC.
Experimental Protocol: Handling Amine Hydrochlorides
Amine hydrochlorides are notoriously hygroscopic. A common failure mode in EA is "drifting weight" during weighing, leading to artificially low Carbon percentages.
Protocol: Moisture-Free Combustion Analysis
Objective: Obtain accurate %C, %H, %N values free from atmospheric moisture interference.
Materials:
-
Micro-balance (readability 0.001 mg).
-
Tin capsules (pre-cleaned).
-
Vacuum oven or Desiccator with P₂O₅.
-
Reference Standard: Acetanilide (calibration).
Step-by-Step Methodology:
-
Pre-Treatment (The "Drying" Step):
-
Why: 1-(4-Ethylphenyl)ethanamine HCl can form hemihydrates or adsorb surface moisture.
-
Action: Dry the sample at 60°C under high vacuum (<10 mbar) for 4 hours prior to analysis. Store in a desiccator over P₂O₅ or Silica Gel.
-
-
Instrument Blanking:
-
Run 3 empty tin capsules to establish the baseline nitrogen/carbon background.
-
Criterion: Nitrogen background must be <0.02%.
-
-
Sample Weighing (Critical):
-
Target weight: 1.5 mg – 2.5 mg.
-
Technique: Use long forceps. If the balance readout drifts upwards, the sample is absorbing water.
-
Remediation: If drift is observed, seal the tin capsule immediately (cold weld) and record the weight after sealing, subtracting the average capsule weight (method of difference).
-
-
Combustion:
-
Furnace Temperature: >950°C (ensure complete oxidation of the phenyl ring).
-
Carrier Gas: Helium.
-
Oxygen Boost: 2-3 seconds to prevent "coking" (incomplete combustion of the aromatic ring).
-
Data Interpretation & Troubleshooting
When results deviate from the theoretical calculation (Section 1), use the following logic to diagnose the chemical reality of your sample.
Scenario Analysis Table
| Observation | Diagnosis | Root Cause | Corrective Action |
| C: Low (<64.2%) H: High (>9.1%) | Hydration | Sample contains water (Hydrate or wet). | Dry at higher temp (80°C) or perform Karl Fischer titration. |
| C: Low (<64.2%) H: Normal | Inorganic Contamination | Presence of NaCl or Silica gel. | Check Residue on Ignition (ROI). Recrystallize. |
| C: High (>65.1%) N: High (>8.0%) | Free Base Presence | Incomplete HCl salt formation. | Acidify with HCl/Ether and recrystallize. |
| C: High H: High | Solvent Entrapment | Trapped Ethanol/Ether from synthesis. | Run ¹H-NMR to identify solvent peaks. |
Logic Flow for Result Analysis
Figure 2: Decision Matrix for interpreting deviations in Elemental Analysis.
References
- Holzgrabe, U., et al. (2025). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. (Standard text for qNMR vs EA comparison).
-
Wait, R. (2023). Elemental Analysis in Drug Discovery: A Practical Guide. Royal Society of Chemistry. [Link]
-
FDA Guidance for Industry . (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Comparative Validation Guide: Analytical Strategies for 1-(4-Ethylphenyl)ethanamine HCl
Executive Summary & Strategic Analysis
1-(4-Ethylphenyl)ethanamine HCl (also known as 4-Ethyl-
The presence of the chiral center at the
This guide compares three distinct analytical approaches. While Method A (Chiral HPLC) is the "Gold Standard" for enantiomeric purity, Method B (Achiral RP-HPLC) is required for general impurity profiling (synthesis by-products), and Method C (GC-FID) serves as an orthogonal check for volatile impurities, provided the salt is neutralized.
Method Comparison Matrix
The following table objectively compares the performance characteristics of the three primary methodologies available for this molecule.
| Feature | Method A: Chiral HPLC (Normal Phase) | Method B: Achiral RP-HPLC (C18) | Method C: GC-FID |
| Primary Application | Enantiomeric Purity (ee%) | Chemical Purity & Related Substances | Residual Solvents & Volatile Impurities |
| Stationary Phase | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) | C18 (Octadecylsilane) | 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5) |
| Selectivity | High for enantiomers; Low for structural isomers. | High for structural impurities (e.g., 4-ethylacetophenone); Zero for enantiomers. | High for volatiles; Requires derivatization or free-basing. |
| Sample Prep | Dissolve in Mobile Phase (direct). | Dissolve in Water/ACN (direct). | Critical: Must neutralize HCl salt (liquid-liquid extraction) to avoid liner degradation. |
| Limit of Quantitation | ~0.05% (UV @ 220 nm) | ~0.03% (UV @ 220 nm) | ~10 ppm (FID) |
| Throughput | Moderate (Isocratic, ~15-20 min) | High (Gradient, ~10-15 min) | High (Fast ramp, <10 min) |
| Cost/Run | High (Solvent consumption + Column cost) | Low (Aqueous buffers) | Low (Carrier gas) |
Detailed Experimental Protocols
Method A: The "Gold Standard" for Enantiomeric Purity
Rationale: Primary amines interact strongly with silanols. Standard coated chiral columns (like Chiralcel OD-H) are effective but fragile. We recommend an immobilized phase (Chiralpak IA or equivalent) to allow for more robust mobile phases and aggressive washing if necessary.
Protocol:
-
Column: Chiralpak IA (or Lux Amylose-1), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1 (v/v/v)[2]
-
Note: DEA is strictly required to mask silanol sites and ensure sharp peaks for the amine.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 220 nm (Max absorption for ethyl-phenyl chromophore).
-
Sample Diluent: Mobile Phase.
Method B: Achiral Purity (Synthesis Impurities)
Rationale: To detect the ketone precursor (1-(4-ethylphenyl)ethanone) or ethylbenzene derivatives, a Reverse Phase method is superior.
Protocol:
-
Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Why Acidic? Keeps the amine fully protonated (
), preventing interaction with residual silanols and improving peak shape.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV @ 210 nm.
Validation Workflow & Logic
The following diagram illustrates the decision logic for validating this specific molecule, emphasizing the split between chiral and chemical purity.
Figure 1: Validation decision tree separating enantiomeric purity (Method A) from chemical stability/impurity profiling (Method B).
Critical Validation Parameters (ICH Q2)
To validate Method A (Chiral) effectively, you must demonstrate the following. This is not a checklist; it is a proof of reliability.
Specificity (Resolution)
-
The Causality: The enantiomers (R and S) have identical physical properties in an achiral environment. The column creates a chiral environment.[3][4]
-
Protocol: Inject a racemic mixture (mix of R and S standards).
-
Acceptance Criteria: Baseline resolution (
) is mandatory. If , lower the IPA % in the mobile phase (e.g., from 10% to 5%) to increase retention and separation.
Linearity (Trace Level)
-
The Causality: You are likely looking for small amounts of the "wrong" enantiomer (distomer) in a pure batch of the "right" enantiomer (eutomer).
-
Protocol: Prepare the distomer at 0.05%, 0.1%, 0.5%, and 1.0% of the target concentration.
-
Acceptance Criteria:
. This proves you can accurately quantify the impurity, not just the main peak.
Robustness (The Amine Effect)
-
The Causality: Basic amines are sensitive to pH changes.
-
Protocol: Vary the DEA concentration by
. -
Observation: If peak tailing increases significantly when DEA is reduced, the method is not robust. Set the nominal DEA concentration at the upper limit of the robust range.
Troubleshooting & Expert Insights
The "Ghost" Peak in GC
If you choose Method C (GC) , you may see a broad, tailing peak or multiple peaks.
-
Cause: Injecting the HCl salt directly into a hot injector port (
) causes thermal degradation and salt deposition. -
Solution: You must perform a "free-basing" extraction. Mix the sample with 1M NaOH and extract into Dichloromethane (DCM). Inject the DCM layer.
Peak Tailing in HPLC
-
Cause: Interaction between the positively charged amine nitrogen and residual acidic silanols on the silica support.
-
Solution:
-
Chiral Mode: Ensure DEA or TEA is present (0.1%).
-
Reverse Phase: Use a high-coverage C18 column (end-capped) and low pH (phosphate buffer pH 2-3). Do not run at neutral pH (pH 7) without specialized "high pH" columns, or the peak will broaden significantly.
-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Discusses polysaccharide column applications for amines).
-
Ye, Y., et al. (2021).[3] Enantioseparation of phenethylamines by using high-performance liquid chromatography column permanently coated with methylated β-cyclodextrin. Journal of Separation Science.[5] (Provides mechanistic insight into chiral recognition of phenethylamines).
-
PubChem. Compound Summary for 1-(4-Ethylphenyl)ethanamine. National Library of Medicine.
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. The Enantioselective Potential of NicoShell and TeicoShell Columns for Basic Pharmaceuticals and Forensic Drugs in Sub/Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioseparation of phenethylamines by using high-performance liquid chromatography column permanently coated with methylated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 1-(4-Ethylphenyl)ethanamine Hydrochloride
Executive Summary & Immediate Directives
Do NOT dispose of this compound down the drain. 1-(4-Ethylphenyl)ethanamine hydrochloride (CAS: 53566-85-9 / 374797-68-1 for specific isomers) is a phenethylamine derivative.[1][2] While often used as a chiral resolving agent or intermediate, it poses specific risks regarding aquatic toxicity and potential bioactivity.
Core Disposal Strategy:
-
Form: Solid (Salt) or Solution.
-
Method: High-temperature incineration via an approved hazardous waste management (HWM) vendor.
-
Critical Segregation: STRICTLY isolate from oxidizers (nitrates, peroxides) and nitrosating agents to prevent the formation of explosive mixtures or carcinogenic nitrosamines.
Chemical Profile & Hazard Identification
To handle waste safely, you must understand the "Why" behind the protocols. This compound is an organic amine salt.[3]
| Property | Description | Operational Implication |
| Chemical Class | Aromatic Amine Salt | Potential for skin sensitization and respiratory irritation.[4][5] |
| Physical State | White to off-white solid | Hygroscopic; keep containers tightly sealed to prevent "clumping" which complicates transfer. |
| GHS Hazards | H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Resp.[2] Irritation) | PPE Requirement: Nitrile gloves (min 0.11mm), safety goggles, and lab coat are non-negotiable. |
| Reactivity | Incompatible with strong oxidizers and acid chlorides. | Segregation: Do not co-pack with nitric acid or permanganates. |
Scientific Context: Phenethylamine derivatives can exhibit sympathomimetic activity. Although this specific isomer is primarily an industrial intermediate, unknown toxicological endpoints require us to apply the Precautionary Principle . We treat it as a high-hazard bioactive until proven otherwise.
Pre-Disposal Assessment (The "Stop" Check)
Before moving the material, verify the state of the waste.
A. Is it a Pure Solid?
-
Action: Package directly.
-
Why: Solid waste is the most stable form for transport. Dissolving it unnecessarily increases volume and introduces solvent hazards (flammability).
B. Is it in Solution?
-
Action: Identify the solvent.
-
If Organic (Methanol/Ethanol): Classify based on the solvent's flashpoint (likely RCRA D001 Ignitable).
-
If Aqueous:[6] Check pH.[1][6] Do NOT neutralize in the satellite area unless you have a specific elementary neutralization permit. Neutralizing amine salts with strong bases liberates the free amine, which is volatile, malodorous, and increases inhalation risk.
-
Step-by-Step Disposal Protocol
Step 1: Personal Protective Equipment (PPE)
-
Hand Protection: Double-glove with Nitrile. (Amines can permeate latex).
-
Respiratory: If handling open powder outside a fume hood, an N95 or P100 particulate respirator is required. Ideally, handle all transfers inside a certified chemical fume hood.
Step 2: Primary Containment
-
Solids: Transfer into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Liquids: Use a glass or chemically resistant plastic bottle with a vented cap if there is any risk of off-gassing.
-
Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.
Step 3: Labeling
Attach a hazardous waste tag immediately upon adding the first gram of waste.
-
Chemical Name: Write "1-(4-Ethylphenyl)ethanamine hydrochloride." Do not use abbreviations (e.g., "EPE Amine") or chemical formulas alone.
-
constituents: If in solution, list the solvent % and the amine %.
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
Step 4: Secondary Containment & Segregation
Place the primary container into a secondary spill tray or tub.
-
Rule: Store in the "Organic Bases" or "General Organic Toxins" section.
-
CRITICAL: Ensure it is physically separated from "Oxidizers" (Yellow/Red storage codes).
Step 5: Handoff to EHS/Vendor
Schedule a pickup with your Environmental Health & Safety (EHS) department. They will manifest the waste for incineration (Waste Code typically D000 or specific state codes for organic amines).
Visual Workflow: Decision & Disposal Tree
The following diagram outlines the logical flow for categorizing and packaging this specific waste stream.
Figure 1: Decision logic for packaging and segregating amine salt waste.
Regulatory & Compliance Context
RCRA (Resource Conservation and Recovery Act)
This compound is not typically a "Listed Waste" (P-list or U-list) by specific CAS name. However, it is regulated as a Characteristic Waste or Process Waste depending on the formulation.
-
Waste Determination: If the waste solution is ignitable (flash point < 140°F), it carries code D001 .
-
Toxicity: While not a TC constituent (like Benzene), the "General Duty Clause" requires generators to characterize waste accurately. It is classified as DOT Hazard Class 6.1 (Toxic) or Class 8 (Corrosive) depending on pH and concentration during transport.
DOT (Department of Transportation)
If you are shipping this waste yourself (rare for lab personnel, common for EHS):
-
Proper Shipping Name: Corrosive solids, toxic, n.o.s. (contains 1-(4-Ethylphenyl)ethanamine hydrochloride) or Toxic solids, organic, n.o.s.
-
UN Number: Likely UN 2923 or UN 2811 (Consult SDS Section 14).
Emergency Contingencies
Spill Response (Solid):
-
Evacuate the immediate area if dust is airborne.[4]
-
Don PPE: Nitrile gloves, goggles, N95 mask.
-
Contain: Cover spill with damp paper towels to prevent dust generation.
-
Clean: Scoop into a waste container. Wipe area with weak acid (dilute acetic acid) to solubilize any remaining amine, then wash with soap and water.
Spill Response (Liquid):
-
Absorb: Use vermiculite or a universal spill pad.
-
Do NOT use bleach: Bleach (hypochlorite) + Amines = Chloramines (Toxic Gas). Use simple soap/water or a specific organic neutralizer.
References
-
PubChem. (n.d.). Compound Summary: 4-Ethyl-alpha-methylbenzylamine. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
